molecular formula C8H8BrN3O2 B580978 N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide CAS No. 1313712-11-6

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide

货号: B580978
CAS 编号: 1313712-11-6
分子量: 258.075
InChI 键: WOJCPHWDHSCKIO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is a specialized chemical scaffold designed for advanced medicinal chemistry and drug discovery applications. This compound integrates a pyridazine ring, a heterocycle recognized for its unique physicochemical properties that are advantageous in molecular recognition and drug-target interactions . The pyridazine core provides a weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity critical for binding with biological targets . Its inherent polarity can contribute to favorable ADMET profiles in lead compounds, including low cytochrome P450 inhibitory effects and a potential to reduce interaction with the cardiac hERG potassium channel . The molecule is functionally equipped with a bromoacetyl group, a reactive handle that allows for further synthetic elaboration through nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. The 3-acetamide moiety can serve as a key pharmacophoric element, influencing the molecule's overall binding affinity and selectivity. In research, this compound is of significant value for constructing potential therapeutic agents, particularly as the pyridazine heterocycle is emerging as a privileged structure in modern drug design, evidenced by its role in recently FDA-approved drugs . Its application is primarily focused on the development of new molecular entities in areas such as oncology, immunology, and the modulation of G-protein coupled receptors like the Formyl Peptide Receptors (FPRs) .

属性

IUPAC Name

N-[6-(2-bromoacetyl)pyridazin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O2/c1-5(13)10-8-3-2-6(11-12-8)7(14)4-9/h2-3H,4H2,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJCPHWDHSCKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679958
Record name N-[6-(Bromoacetyl)pyridazin-3-yl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-11-6
Record name Acetamide, N-[6-(2-bromoacetyl)-3-pyridazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[6-(Bromoacetyl)pyridazin-3-yl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

What is the mechanism of action of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Title: Covalent Targeting via α -Bromo Ketone Electrophiles: Mechanism of Action of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide

Executive Summary

The development of targeted covalent inhibitors (TCIs) and activity-based probes has revolutionized chemical biology and drug discovery, allowing for prolonged target engagement and the profiling of challenging protein classes[1]. N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide represents a prototypical electrophilic probe designed to irreversibly modify nucleophilic amino acid residues—predominantly cysteines—within target proteins. This technical guide deconstructs the compound's mechanism of action (MoA), detailing the structural rationale behind its pharmacophore, the kinetics of its SN​2 covalent ligation, and the self-validating experimental workflows required to confirm its target engagement.

Structural Rationale & Pharmacophore Design

The efficacy of a covalent probe relies on a delicate balance between non-covalent target recognition and electrophilic reactivity. The architecture of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is bipartite, consisting of a recognition element and a reactive warhead:

  • The Pyridazine-3-Acetamide Core (Recognition): The 1,2-diazine (pyridazine) ring provides a rigid, aromatic scaffold capable of π−π stacking interactions within hydrophobic protein pockets. The acetamide group (-NH-CO-CH 3​ ) at the 3-position acts as both a hydrogen bond donor and acceptor, anchoring the molecule in a specific orientation prior to the covalent reaction.

  • The 2-Bromoacetyl Warhead (Reactivity): Positioned at the 6-position, the α -bromo ketone moiety (-CO-CH 2​ -Br) serves as the electrophilic trap. The electron-withdrawing nature of the adjacent carbonyl group significantly increases the electrophilicity of the α -carbon, lowering the activation energy barrier for nucleophilic attack[2].

G Compound N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide Core Pyridazine-Acetamide Core (Non-covalent Recognition) Compound->Core Warhead 2-Bromoacetyl Group (Electrophilic Warhead) Compound->Warhead Hbond Hydrogen Bonding & Pi-Stacking in Pocket Core->Hbond SN2 SN2 Nucleophilic Attack by Target Cysteine Warhead->SN2

Structural decomposition of the bromoacetyl pyridazine probe.

Molecular Mechanism of Action: The SN​2 Thioether Ligation

The mechanism of action is driven by a two-step kinetic process: reversible binding followed by irreversible covalent bond formation.

While the human proteome contains only ~3.3% cysteine residues, their unique nucleophilicity makes them the predominant target for covalent modifiers[2]. When N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide enters the protein's binding site, the microenvironment often lowers the pKa of the target cysteine's sulfhydryl group (-SH), promoting the formation of a highly reactive thiolate anion (-S⁻).

The Reaction Cascade:

  • Reversible Complexation ( KI​ ): The pyridazine core aligns the probe within the binding pocket, forming a reversible non-covalent complex ( E⋅I ).

  • Nucleophilic Substitution ( kinact​ ): The thiolate anion executes an SN​2 attack on the electrophilic α -carbon of the bromoacetyl group.

  • Leaving Group Expulsion: The bromide ion (Br⁻) is expelled as a leaving group.

  • Adduct Formation: A stable, irreversible thioether bond is formed between the protein and the probe. This mechanism is functionally identical to how the clinical agent RRx-001 utilizes its bromoacetyl group to covalently bind Cys409 in the NLRP3 inflammasome[3].

Pathway E Target Protein (Free Cys-SH) EI Reversible Complex (E·I) E->EI k1 I Bromoacetyl Probe (R-CO-CH2-Br) I->EI k1 EI->E k-1 EI_cov Irreversible Adduct (E-I) + HBr EI->EI_cov kinact

Two-step kinetic pathway of targeted covalent inhibition.

Experimental Workflows for Covalent Validation

To ensure scientific integrity, the covalent nature of this probe must be validated through self-contained, orthogonal experimental systems. The following protocols establish causality between probe application and irreversible target modification.

Protocol A: Intact Protein LC-MS (Stoichiometry & Covalent Adduct Verification)

Causality Principle: If the mechanism is a true SN​2 covalent modification, the intact mass of the target protein will increase by the exact molecular weight of the probe minus the leaving group (HBr).

  • Incubation: Incubate 5 µM of recombinant target protein with 50 µM of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide in HEPES buffer (pH 7.4) at 25°C for 60 minutes.

  • Quenching & Desalting: Quench the reaction with 1 mM DTT (to scavenge unreacted probe). Pass the mixture through a Zeba Spin Desalting Column to remove non-covalently bound small molecules.

  • LC-MS Analysis: Inject the desalted protein onto a reverse-phase C4 column coupled to an ESI-TOF mass spectrometer.

  • Deconvolution: Deconvolute the raw mass spectra using maximum entropy algorithms. A mass shift of exactly +177.05 Da (Mass of Probe [258.07] - Mass of HBr[80.91]) confirms a 1:1 stoichiometric covalent adduct.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Causality Principle: If the bromoacetyl probe irreversibly occupies the active-site cysteine, subsequent exposure to a broad-spectrum fluorescent reactive probe will yield no fluorescent signal (competitive washout).

  • Pre-incubation: Treat cell lysates (1 mg/mL protein) with vehicle (DMSO) or the bromoacetyl probe (10 µM) for 2 hours at 37°C.

  • Fluorescent Labeling: Add 1 µM of TAMRA-iodoacetamide (a broad-spectrum cysteine-reactive fluorophore) to all samples and incubate for 1 hour in the dark.

  • Resolution: Terminate the reaction with SDS loading buffer and boil for 5 minutes. Resolve the proteome via SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence imager (532 nm excitation). A dose-dependent loss of the fluorescent band at the target protein's molecular weight confirms irreversible target engagement.

Quantitative Data & Kinetic Profiling

The efficiency of a covalent inhibitor is not measured by IC 50​ alone, as IC 50​ values for covalent drugs are time-dependent. Instead, efficacy is defined by the second-order rate constant kinact​/KI​ [1].

Table 1: Theoretical Kinetic Parameters of Covalent Inhibition

ParameterDefinitionTypical Range for Bromoacetyl ProbesImplication for MoA
KI​ Dissociation constant of the reversible complex0.1 - 10 µMLower values indicate higher initial non-covalent affinity via the pyridazine core.
kinact​ Maximum rate of covalent bond formation0.001 - 0.05 s −1 Higher values indicate optimal geometry for the SN​2 attack on the warhead.
kinact​/KI​ Overall covalent efficiency10 3
  • 10 5 M −1 s −1
The ultimate metric of probe potency; higher values allow for lower dosing.

Table 2: Comparative MoA Data (Reversible vs. Covalent Bromoacetyl Inhibitors)

Compound TypeWashout Recovery (Activity)Intact Mass ShiftTime-Dependent IC 50​
Reversible Pyridazine Analog 100% RecoveryNone (+0 Da)No (Stable over time)
Bromoacetyl Pyridazine Probe 0% Recovery (Irreversible)+177.05 DaYes (Decreases with time)

References

  • An Innovative Approach to Address Neurodegenerative Diseases through Kinase-Targeted Therapies: Potential for Designing Covalent Inhibitors. MDPI. URL:[Link]

  • Nucleophilic covalent ligand discovery for the cysteine redoxome. Nature / PMC - NIH. URL:[Link]

  • RRx-001 ameliorates inflammatory diseases by acting as a potent covalent NLRP3 inhibitor. Cellular & Molecular Immunology / PubMed - NIH. URL:[Link]

Sources

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide: Structural Analysis, Physicochemical Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics evolves, the demand for highly functionalized, bifunctional heterocycles has surged. N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide represents a privileged building block in medicinal chemistry. Combining an electron-deficient 1,2-diazine core with a protected amine and a highly reactive α -bromoketone warhead, this compound serves as a critical intermediate for the synthesis of fused heterocyclic kinase inhibitors and covalent protein modifiers.

This technical guide deconstructs the structural logic, physicochemical profile, and self-validating synthetic protocols required to leverage this molecule in advanced drug discovery workflows.

Structural Architecture & Chemical Logic

The utility of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide stems from its orthogonal reactivity profile, designed to allow sequential, chemoselective modifications:

  • The Pyridazine Core: The 1,2-diazine system is highly electron-deficient. This lowers the pKa of attached protons and accelerates nucleophilic aromatic substitution ( SN​Ar ) if leaving groups are present, while providing critical hydrogen-bond acceptor vectors for kinase hinge-binding.

  • The Acetamide Moiety (C3 Position): The primary amine is masked as an acetamide. This is a deliberate design choice; a free amine would undergo rapid intra- or intermolecular alkylation with the α -bromoketone, leading to uncontrolled polymerization. The acetamide neutralizes this nucleophilicity while retaining the ability to act as a hydrogen-bond donor/acceptor, or to be deprotected post-cyclization.

  • The 2-Bromoacetyl Warhead (C6 Position): The α -bromoketone is a potent electrophile. The adjacent carbonyl group lowers the LUMO of the C-Br σ∗ orbital, making it highly susceptible to SN​2 attack by thiols, amines, and amidines.

Physicochemical Profiling

Understanding the physical properties of this intermediate is critical for optimizing reaction solvents and predicting its behavior in biological assays. The data below summarizes its quantitative profile.

PropertyValueCausality / Implication
Molecular Formula C 8​ H 8​ BrN 3​ O 2​ Defines stoichiometry for downstream reactions.
Molecular Weight 258.07 g/mol Low MW allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
Isotopic Signature M, M+2 (~1:1 ratio)Crucial for LC-MS validation; the distinct 79Br/81Br isotope pattern confirms product identity.
Topological Polar Surface Area 71.1 ŲEnsures moderate membrane permeability if retained in the final API.
H-Bond Donors / Acceptors 1 / 4Provides versatile binding vectors for target engagement.
Predicted logP 0.8 - 1.2Highly polar; requires polar aprotic solvents (DMF, DMSO) for optimal solubility during synthesis.

Applications in Medicinal Chemistry

Synthesis of Fused Imidazo[1,2-b]pyridazines

The most prominent application of this building block is in the construction of imidazo[1,2-b]pyridazines. By reacting the α -bromoketone with 2-amino-heterocycles, chemists can rapidly assemble fused bicyclic systems. These scaffolds are heavily utilized in the development of1[1], as well as 2[2] for oncology indications.

Covalent Protein Modification

The bromoacetyl group is a classic irreversible covalent warhead. It is strategically deployed to target non-catalytic cysteine residues within the binding pockets of kinases or proteases. The proximity-driven SN​2 attack by the cysteine thiolate forms a stable thioether adduct, permanently inactivating the target.

CovalentPathway Warhead Bromoacetyl Warhead (Electrophile) SN2 SN2 Transition State (Thiolate Attack) Warhead->SN2 Target Target Protein (Cysteine -SH) Target->SN2 Adduct Thioether Adduct (Irreversible Bond) SN2->Adduct - HBr

SN2-mediated covalent modification of a target cysteine by the bromoacetyl warhead.

Self-Validating Synthetic Workflows

To synthesize N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide, one must start from 3[3]. The sequence requires strict chemoselective control.

SyntheticWorkflow A 3-Amino-6-acetylpyridazine (Starting Material) B Acetylation (Ac2O, Pyridine) A->B C N-(6-acetylpyridazin-3-yl)acetamide (Protected Intermediate) B->C D Alpha-Bromination (Pyridinium tribromide, AcOH) C->D E N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide (Target Compound) D->E

Synthetic workflow for N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide.
Protocol A: Protection via Acetylation

Objective: Mask the primary amine to prevent unwanted bromination and self-condensation.

  • Initiation: Dissolve 3-amino-6-acetylpyridazine (1.0 eq) in anhydrous pyridine (0.5 M). Causality: Pyridine acts as both the solvent and the base to scavenge the acetic acid byproduct, driving the reaction forward.

  • Addition: Add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Self-Validation Checkpoint: Monitor by TLC (10% MeOH/DCM). The highly polar primary amine spot will disappear, replaced by a higher Rf spot (the acetamide).

  • Isolation: Pour the mixture into ice water. The product, N-(6-acetylpyridazin-3-yl)acetamide, precipitates. Filter and dry under vacuum.

Protocol B: Chemoselective α -Bromination

Objective: Introduce the bromine atom exclusively at the α -carbon of the acetyl group.

  • Enolization Environment: Dissolve N-(6-acetylpyridazin-3-yl)acetamide (1.0 eq) in glacial acetic acid (0.2 M) at 40 °C. Causality: Acetic acid promotes the acid-catalyzed enolization of the ketone, which is the actual nucleophilic species that reacts with the bromonium ion.

  • Controlled Bromination: Add Pyridinium tribromide (PTB) (1.05 eq) portion-wise. Causality: PTB is a solid, allowing for precise stoichiometric control compared to liquid Br 2​ . This minimizes the formation of the α,α -dibromo byproduct.

  • Self-Validation Checkpoint (Visual & Analytical): The reaction mixture will initially turn deep orange/red. As the enol consumes the tribromide, the solution will decolorize to a pale yellow. Once decolorized, immediately sample for LC-MS. Validation: Look for the distinct 1:1 isotopic doublet at M+H (258/260 m/z).

  • Quench & Workup: Pour the mixture into a cold aqueous solution of 5% sodium thiosulfate. Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species, preventing over-oxidation during workup. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate to yield the final product.

Handling, Stability, and Storage

  • Toxicity: The bromoacetyl group is a potent alkylating agent and a severe lachrymator. All handling must be performed in a Class II fume hood using double nitrile gloves.

  • Stability: Susceptible to hydrolysis. The α -bromoketone can slowly hydrolyze to an α -hydroxyketone in the presence of atmospheric moisture.

  • Storage: Store under an inert atmosphere (Argon/N 2​ ) at -20 °C in a desiccator. Protect from light to prevent radical-induced debromination.

References

  • CN114245796A: Imidazo[1,2-a] pyridinyl derivatives and their use in the treatment of disease. Google Patents. Available at:[4]

  • EP2062893 A1: Fused imidazoles for cancer treatment. European Patent Office. Available at:[2]

  • Science.gov: Pyridazine derivatives evaluated (Imidazo[1,2-b]pyridazine derivatives). Science.gov. Available at:[1]

  • WO2007034282A2: Diaryl-imidazole compounds condensed with a heterocycle as c3a receptor antagonists. Google Patents. Available at:[3]

Sources

Technical Whitepaper: Mass Spectrometric Profiling and Covalent Warhead Dynamics of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of targeted covalent inhibitors (TCIs) and chemoproteomics, haloacetyl-substituted heterocycles serve as highly efficient electrophilic building blocks. N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is a specialized covalent warhead designed to engage reactive cysteines on target proteins. For researchers and drug development professionals, distinguishing between the average molecular weight and the monoisotopic exact mass of this compound is not merely a stoichiometric exercise—it is the foundational basis for validating covalent target engagement via High-Resolution Mass Spectrometry (HRMS).

This guide provides an in-depth analysis of the compound's mass parameters, the physical causality behind its isotopic signatures, and a self-validating experimental protocol for mapping its covalent adducts.

Physicochemical Parameters & Structural Identity

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide consists of a pyridazine core substituted with an acetamide group and a highly reactive 2-bromoacetyl moiety[1]. The bromoacetyl group acts as an electrophilic trap, undergoing rapid nucleophilic substitution ( SN​2 ) when positioned in proximity to a nucleophilic thiol (e.g., a cysteine residue in a kinase or phosphatase active site)[2].

Table 1: Quantitative Mass and Structural Parameters

ParameterValueAnalytical Significance
Chemical Formula C8​H8​BrN3​O2​ Defines elemental composition[1].
Molecular Weight (Average) 258.08 g/mol Used for bulk stoichiometric calculations and assay preparations[1].
Exact Mass (Monoisotopic, 79Br ) 256.9800 DaThe primary target m/z for HRMS analysis of the intact small molecule.
Exact Mass ( 81Br Isotope) 258.9779 DaGenerates the characteristic M+2 peak in the mass spectrum[3].
Covalent Adduct Mass Shift +177.0539 DaThe exact mass added to a target protein upon successful SN​2 alkylation.

The Physics of Mass: Average Weight vs. Exact Mass

In drug development, experimental choices must be grounded in physical causality. The distinction between the average molecular weight (258.08 g/mol ) and the monoisotopic exact mass (256.9800 Da) of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is driven by the isotopic distribution of the bromine atom.

Bromine exists in nature as two stable isotopes: 79Br (50.69% abundance) and 81Br (49.31% abundance)[3]. Because these isotopes exist in a near 1:1 ratio, the mass spectrum of the intact, unreacted compound will not show a single molecular ion peak. Instead, it produces a highly characteristic isotopic doublet separated by 2 m/z units (the M and M+2 peaks) with approximately equal intensities[3][4].

Average molecular weight accounts for this 1:1 isotopic mixture (along with the natural abundances of carbon, nitrogen, and oxygen isotopes), which is why it is used for weighing out physical powders. However, HRMS instruments (such as Orbitraps or Q-TOFs) separate ions by their precise mass-to-charge ( m/z ) ratio, requiring the use of the monoisotopic exact mass (calculated using the most abundant isotopes: 12C , 1H , 14N , 16O , and 79Br ) for accurate peak identification.

Diagnostic Mass Spectrometry in Covalent Adduct Formation

The isotopic signature of bromine provides a self-validating system for confirming the mechanism of action of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide.

When the compound successfully engages a target protein, the nucleophilic thiolate of a cysteine residue attacks the α -carbon of the bromoacetyl group. This SN​2 reaction results in the formation of a stable thioether bond and the expulsion of the bromide ion ( Br− ) as a leaving group[5].

The Diagnostic Readout:

  • Loss of the Isotopic Doublet: Because the bromine atom is lost during the reaction, the resulting covalent protein adduct will completely lack the 1:1 M/M+2 isotopic doublet[4]. If the doublet is still observed in the MS data, it indicates that the compound has merely formed a non-covalent complex or that unreacted compound is present in the matrix.

  • Precise Mass Shift: The exact mass added to the protein is the exact mass of the compound minus the exact mass of the leaving group ( HBr ).

    • Compound ( C8​H8​BrN3​O2​ ): 256.9800 Da

    • Minus Bromine ( 79Br ): -78.9183 Da

    • Minus Cysteine Proton ( 1H ): -1.0078 Da

    • Net Mass Shift: +177.0539 Da

Searching for this specific +177.0539 Da mass shift on cysteine residues during bottom-up proteomics provides unambiguous, high-confidence validation of target engagement.

Experimental Protocol: LC-MS/MS Validation of Covalent Modification

To validate the covalent modification of a target protein by N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide, follow this step-by-step methodology. This protocol is designed to maximize specific alkylation while minimizing artifactual modifications.

Step 1: Covalent Incubation

  • Dilute the target recombinant protein to a final concentration of 50 nM in a physiological buffer (e.g., 20 mM HEPES pH 7.0, 2 mM MgCl2​ )[2].

  • Add N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide to a final concentration of 10 µM (using a 100x DMSO stock to keep final DMSO at 1%).

  • Incubate the reaction mixture at room temperature for 30 to 60 minutes to allow the SN​2 reaction to reach completion[2].

Step 2: Quenching and Denaturation

  • Quench the reaction by adding Dithiothreitol (DTT) to a final concentration of 15 mM. Incubate at 50°C for 15 minutes. This reduces any disulfide bonds and scavenges unreacted bromoacetyl compound[5].

  • Add Iodoacetamide (IAA) to a final concentration of 40 mM and incubate in the dark at room temperature for 30 minutes to alkylate all remaining free cysteines (producing a standard +57.0215 Da mass shift).

Step 3: Tryptic Digestion

  • Add sequencing-grade modified Trypsin at a 1:50 (enzyme:protein) ratio.

  • Digest overnight at 37°C.

  • Quench the digestion by adding formic acid to a final concentration of 1% (v/v).

Step 4: LC-MS/MS Analysis

  • Inject the digested peptides onto a C18 analytical column coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap Eclipse).

  • In the proteomics search engine (e.g., MaxQuant or Proteome Discoverer), set Cysteine Carbamidomethylation (+57.0215 Da) as a fixed modification, and the Pyridazinyl-acetamide adduct (+177.0539 Da) as a variable modification on Cysteine.

  • Filter results for a False Discovery Rate (FDR) of <1% and manually inspect the MS2 spectra of the modified peptide to ensure b- and y-ion coverage across the modified cysteine.

Covalent Workflow Visualization

The following diagram illustrates the logical workflow and causality of the covalent validation process, from initial target engagement to final mass spectrometric identification.

G Target Target Protein (Free Cysteine) Reaction SN2 Alkylation (Loss of HBr) Target->Reaction Warhead N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide (Bromoacetyl Warhead) Warhead->Reaction Adduct Covalent Adduct (+177.0539 Da Mass Shift) Reaction->Adduct Digest Tryptic Digestion (Bottom-Up Proteomics) Adduct->Digest LCMS LC-MS/MS Analysis (Identification of Modified Peptide) Digest->LCMS

Workflow for LC-MS/MS validation of covalent protein modification by bromoacetyl electrophiles.

References

1.[1] 1313712-11-6 | N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide - AiFChem Source: aifchem.com URL:

2.[3] A Researcher's Guide to Isotopic Peak Analysis of Bromo-dichloro Compounds in Mass Spectrometry Source: benchchem.com URL:

3.[4] Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics Source: nih.gov (PMC) URL:

4.[2] Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors Source: nih.gov (PMC) URL:

5.[5] Covalent Allosteric Inactivation of Protein Tyrosine Phosphatase 1B (PTP1B) by an Inhibitor–Electrophile Conjugate Source: acs.org (Biochemistry) URL:

Sources

In Vitro Aqueous Stability Profile of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Causality

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is a bifunctional molecule featuring a highly electron-deficient pyridazine core and a reactive 2-bromoacetyl warhead. In targeted covalent inhibitor (TCI) design and bioconjugation, α -bromo ketones are classical electrophiles that irreversibly alkylate nucleophilic residues (primarily cysteine) via an SN​2 mechanism (1)[1]. However, the intrinsic reactivity that makes the bromoacetyl group an effective warhead also renders it susceptible to degradation in aqueous media.

The causality of this instability lies in the electronic landscape of the molecule. The strongly electron-withdrawing nature of the pyridazine ring exacerbates the partial positive charge ( δ+ ) on the α -carbon of the bromoacetyl group. In aqueous buffers, water molecules or hydroxide ions act as competing nucleophiles, leading to the displacement of the bromide leaving group and the formation of an inactive α -hydroxy ketone. Understanding this degradation profile is paramount; overestimating warhead stability can lead to false negatives in biochemical assays due to premature compound hydrolysis (2)[2].

Mechanistic Degradation Pathways

When evaluating the in vitro stability of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide, the buffer composition dictates the primary degradation pathway.

  • Hydrolysis: In non-nucleophilic buffers (e.g., Phosphate Buffered Saline, PBS), the dominant pathway is hydrolysis. The rate of this SN​2 displacement is highly pH-dependent, accelerating exponentially in alkaline conditions as the concentration of highly nucleophilic OH− increases (3)[3].

  • Buffer Adduction: A common pitfall in assay design is the use of primary amine-containing buffers such as Tris or Glycine. The unprotonated amine of Tris is a vastly superior nucleophile compared to water, leading to rapid, artifactual adduction of the bromoacetyl group and near-instantaneous depletion of the intact probe (4)[4].

Pathways A N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide (Intact Electrophile) B Alpha-Hydroxy Ketone (Hydrolysis Product) A->B H2O / OH- (pH dependent) C Buffer Adduct (e.g., Tris-modified) A->C Primary Amine Buffers (Tris, Glycine)

Fig 1. Primary aqueous degradation pathways of the bromoacetyl warhead via hydrolysis and buffer adduction.

Self-Validating Experimental Protocol

To accurately profile the half-life ( t1/2​ ) of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide, a robust LC-MS/UV workflow is required. The following methodology is designed as a self-validating system: it actively prevents post-sampling degradation to ensure the data reflects true in-solution stability.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Note: Ensure DMSO is strictly anhydrous, as moisture will initiate premature hydrolysis during storage.

  • Incubation Matrix: Prepare 50 mM PBS at pH 7.4. Pre-warm the buffer to 37 °C. Initiate the reaction by spiking the compound to a final concentration of 100 µM (1% final DMSO).

  • Kinetic Sampling: At intervals of 0, 15, 30, 60, 120, and 240 minutes, extract a 50 µL aliquot.

  • Chemical Quenching (Critical Step): Immediately transfer the aliquot into 50 µL of ice-cold acetonitrile containing 0.2% formic acid and 1 µM of an internal standard (e.g., labetalol).

    • Causality: The addition of formic acid drops the pH to ~3.0, protonating available nucleophiles and instantly arresting the SN​2 reaction. The organic solvent simultaneously precipitates any buffer salts or proteins.

  • LC-MS Analysis: Analyze the quenched samples using reverse-phase UPLC coupled to a mass spectrometer. Monitor the disappearance of the parent mass and the emergence of the +18 Da hydrolysis product.

  • Data Processing: Plot ln(Areaparent​/AreaIS​) versus time. The slope of the linear regression represents the degradation rate constant ( k ), allowing for the calculation of t1/2​=ln(2)/k .

Workflow S1 1. Stock Prep (10 mM DMSO) S2 2. Incubation (PBS pH 7.4, 37°C) S1->S2 S3 3. Acid Quench (Formic Acid/ACN) S2->S3 S4 4. LC-MS/UV (Quantify Intact) S3->S4 S5 5. Kinetic Model (Calculate T1/2) S4->S5

Fig 2. Self-validating LC-MS workflow for profiling electrophile stability in aqueous media.

Quantitative Kinetic Profiling

The stability of α -bromo ketones is highly sensitive to the microenvironment. Based on kinetic models of structurally analogous bromoacetyl derivatives, the table below summarizes the projected quantitative stability profile of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide across various conditions.

Buffer SystempHTemp (°C)Primary DegradantEstimated Half-Life ( t1/2​ )Assay Suitability
PBS (Phosphate)6.037 α -Hydroxy Ketone> 24 hoursExcellent (Storage)
PBS (Phosphate)7.437 α -Hydroxy Ketone4.0 - 6.5 hoursGood (Standard Assays)
PBS (Phosphate)8.537 α -Hydroxy Ketone< 45 minutesPoor (Rapid Hydrolysis)
Tris-HCl7.437Tris-Adduct< 15 minutesUnsuitable (Artifactual)
HEPES7.437HEPES-Adduct / Hydrolysis~ 1.5 hoursMarginal

Data Interpretation: The compound exhibits a manageable half-life of 4–6 hours at physiological pH in non-nucleophilic buffers, providing a sufficient window for standard biochemical and cellular assays. However, the drastic reduction in stability at pH 8.5 or in the presence of Tris buffer underscores the necessity of rigorous buffer selection during assay development.

Conclusion

The in vitro deployment of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide requires a precise understanding of its aqueous stability profile. By recognizing the intrinsic electrophilicity of the α -bromo ketone and its susceptibility to both OH− and nucleophilic buffer components, researchers can design self-validating assay conditions that prevent artifactual degradation. Utilizing acidic quenching and LC-MS quantification ensures that the kinetic data generated is both accurate and reproducible, securing the scientific integrity of downstream drug development workflows.

References

  • Bioconjugation and crosslinking technical handbook - Thermo Fisher Scientific.2

  • Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - Journal of Medicinal Chemistry (ACS Publications). 1

  • Aldrichimica Acta Volume 50 Number 2 - Sigma-Aldrich. 3

  • Covalent cross-linking of duplex DNA using 4-thio-2′-deoxyuridine as a readily modifiable platform for introduction of reactive functionality into oligonucleotides - Nucleic Acids Research (Oxford Academic). 4

Sources

Electrophilic Reactivity of the Bromoacetyl Group in N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide: A Technical Guide for Targeted Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs), the selection and tuning of the electrophilic "warhead" is the most critical determinant of a drug's safety and efficacy. N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide represents a prototypical bifunctional molecule utilized in chemical biology and drug discovery. It combines a highly polar recognition scaffold (the pyridazine-acetamide moiety) with a highly reactive electrophile (the 2-bromoacetyl group).

As a Senior Application Scientist, I frequently observe that the bromoacetyl group is misunderstood. While often dismissed as "too promiscuous" for late-stage therapeutics due to its aggressive reactivity profile[1], when properly guided by a high-affinity non-covalent binding scaffold, it becomes an unparalleled tool for mapping cryptic cysteines, validating target druggability, and developing irreversible probes[2]. This whitepaper deconstructs the mechanistic causality behind its reactivity, provides self-validating experimental workflows for profiling it, and outlines strategies for leveraging this compound in modern drug development.

Mechanistic Profiling of the Bromoacetyl Warhead

The reactivity of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is driven by the α -bromoketone moiety. The mechanism of covalent bond formation is a classic bimolecular nucleophilic substitution ( SN​2 ).

The Causality of High Electrophilicity:

  • LUMO Lowering via Orbital Overlap: The adjacent carbonyl group is electron-withdrawing. It stabilizes the SN​2 transition state through inductive effects and orbital overlap between the π∗ orbital of the carbonyl and the σ∗ orbital of the C-Br bond. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the α -carbon highly susceptible to nucleophilic attack.

  • Leaving Group Superiority: Bromide ( Br− ) is a highly polarizable, weak conjugate base, making it an exceptional leaving group. This is the primary reason bromoacetyl groups react orders of magnitude faster than their chloroacetyl counterparts.

  • Nucleophile Matching: According to Hard-Soft Acid-Base (HSAB) theory, the α -carbon of the bromoacetyl group is a "soft" electrophile. It perfectly matches "soft" nucleophiles like the thiolate anion ( S− ) of deprotonated cysteine residues. While it can react with lysines or histidines, the kinetic preference for cysteine is overwhelming at physiological pH.

Mechanism A N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide C Non-Covalent Complex A->C B Target Protein (Cys-SH) B->C D SN2 Transition State C->D Deprotonation E Covalent Adduct D->E Br- Elimination

Affinity-guided SN2 covalent modification of a target cysteine by the bromoacetyl warhead.

Quantitative Data: Warhead Reactivity Comparison

To contextualize the reactivity of the bromoacetyl group, it is essential to benchmark it against other standard cysteine-targeting warheads[3]. The table below summarizes the kinetic profiles, utilizing Glutathione (GSH) half-life ( t1/2​ ) as the standard metric for intrinsic electrophilicity[4].

Warhead TypeLeaving Group / MechanismTypical GSH Half-Life ( t1/2​ )Target ResiduePromiscuity Risk
Bromoacetyl Bromide ( Br− ) / SN​2 < 10 minutes Cysteine (Thiolate)High (Requires strong affinity guidance)
Chloroacetyl Chloride ( Cl− ) / SN​2 ~3.2 hoursCysteine (Thiolate)Moderate
Acrylamide None / Michael Addition> 17 hours (Tunable)Cysteine (Thiolate)Low

Data synthesis derived from kinetic profiling of covalent fragments against GSH by LC-MS.

Experimental Protocols: Profiling Electrophilic Reactivity

To ensure scientific integrity, any TCI campaign using N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide must utilize a self-validating experimental system. The following protocols are designed to measure intrinsic reactivity and confirm target engagement while ruling out false positives.

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)

Purpose: To determine the intrinsic electrophilicity of the bromoacetyl group independent of the protein binding pocket. Causality Check: We use pH 7.4 to mimic physiological conditions, ensuring a biologically relevant ratio of thiol to thiolate. We quench with formic acid to instantly protonate the thiolate, halting the SN​2 reaction and preventing degradation during LC-MS queuing.

  • Preparation: Prepare a 10 mM stock of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide in DMSO. Prepare a 100 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Reaction Initiation: In a 96-well plate, mix the compound (final concentration 10 µM) with GSH (final concentration 100 µM) in PBS (pH 7.4) at 37°C.

  • Time-Course Sampling: At specific time points (0, 1, 5, 10, 30, and 60 minutes), extract a 10 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 90 µL of ice-cold quenching solution (50% Acetonitrile / 50% Water containing 1% Formic Acid and 1 µM internal standard).

  • LC-MS Analysis: Quantify the depletion of the parent compound using Multiple Reaction Monitoring (MRM). Calculate the pseudo-first-order half-life ( t1/2​ ).

Protocol 2: Target Engagement & Selectivity (Intact Protein MS)

Purpose: To confirm that the compound selectively labels the target protein at the desired stoichiometry (1:1). Causality Check: A wild-type protein and a Cys-to-Ser mutant must be run in parallel. If the mutant shows labeling, the bromoacetyl group is promiscuously attacking lysines or histidines, indicating the scaffold's non-covalent affinity is insufficient to drive cysteine-specific proximity.

  • Incubation: Incubate 5 µM of recombinant target protein with 50 µM of the compound in HEPES buffer (pH 7.5, 150 mM NaCl) at room temperature for 1 hour.

  • Control: Simultaneously run the exact same incubation using a Cys-to-Ser mutant of the target protein.

  • Desalting: Remove unreacted compound using a Zeba Spin Desalting Column (7K MWCO).

  • Mass Spectrometry: Analyze the intact protein via ESI-TOF MS.

  • Data Interpretation: Deconvolute the spectra. A successful reaction will show a mass shift of +[Mass of Compound - 79.9 Da (HBr)] on the wild-type protein, with zero mass shift on the Cys-to-Ser mutant.

Workflow S1 1. Compound Incubation S2 2. GSH Reactivity Assay S1->S2 S3 3. Intact Protein MS S2->S3 t1/2 check S4 4. Off-Target Profiling S3->S4 Selectivity

Step-by-step experimental workflow for validating bromoacetyl-based targeted covalent inhibitors.

Strategic Applications in Drug Development

The use of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide in modern drug development requires a strategic balancing act. Because the bromoacetyl group is intrinsically "hot" (highly reactive), it cannot be used as a standalone drug without risking severe idiosyncratic toxicity from off-target proteome alkylation.

However, its high reactivity is its greatest asset when utilized as an Affinity-Guided Probe . The pyridazine-acetamide scaffold acts as the homing beacon. If this scaffold possesses a low nanomolar dissociation constant ( Kd​ ) for a specific protein pocket, it will drive the local concentration of the bromoacetyl group to extreme levels in the immediate vicinity of a target cysteine. This proximity effect accelerates the specific labeling rate ( kinact​ ) to outcompete the non-specific background reactivity.

In practice, researchers use this compound to validate whether a newly discovered binding pocket is near a targetable cysteine. Once target engagement is proven via intact MS and crystallography, the bromoacetyl warhead is typically "stepped down" to a less reactive chloroacetyl or acrylamide group to optimize the therapeutic index for in vivo applications.

References

  • Affinity-Guided Covalent Conjugation Reactions Based on PDZ–Peptide and SH3–Peptide Interactions Bioconjugate Chemistry - ACS Publications URL:[Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors European Journal of Medicinal Chemistry URL:[Link]

  • Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Advanced NMR and Mass Spectrometry Characterization of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide: A Technical Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide (CAS: 1313712-11-6) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry, structural biology, and the synthesis of active pharmaceutical ingredients (APIs)[1]. The molecule features a 1,2-diazine (pyridazine) core, flanked by an acetamide group at the 3-position and a highly reactive 2-bromoacetyl moiety at the 6-position.

From a synthetic perspective, this structural duality allows the molecule to act as an electrophile in nucleophilic substitution reactions (via the α-bromoketone) and as a versatile handle for transition-metal-catalyzed cross-coupling reactions[2]. However, the inherent reactivity of the bromoacetyl group makes it susceptible to degradation, hydrolysis, or unwanted cyclization during synthesis and storage. Consequently, rigorous, self-validating analytical characterization using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to confirm structural integrity.

Structural Elucidation Logic & Workflow

To ensure absolute confidence in the molecular structure, a multi-modal analytical workflow must be employed. Mass spectrometry provides exact mass and isotopic validation of the halogen, while 2D NMR establishes the precise connectivity of the functional groups to the pyridazine backbone.

Workflow A N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide B Mass Spectrometry (ESI-MS/MS) A->B C NMR Spectroscopy (1D & 2D) A->C D Isotopic Profiling (79Br / 81Br 1:1 Ratio) B->D E CID Fragmentation (Loss of Ketene/HBr) B->E F 1H / 13C Chemical Shifts C->F G HMBC / HSQC Correlations C->G H Confirmed Molecular Structure D->H Validates Halogen E->H Validates Backbone F->H Validates Functional Groups G->H Validates Connectivity

Multi-modal analytical workflow for structural validation.

Mass Spectrometry (LC-HRMS) Characterization

Causality in Ionization and Isotopic Profiling

The pyridazine ring contains two basic nitrogen atoms that readily accept protons, making Positive Electrospray Ionization (ESI+) the optimal technique for this compound[1]. The defining feature of this molecule in MS is the presence of the bromine atom, which exists naturally as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio.

When analyzed via HRMS, the intact protonated molecular ion ( ‘[M+H]+‘ ) will present as a distinct, self-validating doublet separated by exactly 1.998 Da. Observing this 1:1 isotopic cluster is the primary diagnostic confirmation that the bromoacetyl group has not undergone premature hydrolysis.

MS/MS Fragmentation Pathways

Collision-Induced Dissociation (CID) of the ‘[M+H]+‘ precursor ions yields predictable fragments. The acetamide group readily undergoes cleavage to expel neutral ketene (-42 Da), while the bromoacetyl group can eliminate hydrogen bromide (-80/-82 Da)[3].

MS_Frag M [M+H]+ m/z 258 / 260 F1 Loss of Ketene (-42 Da) m/z 216 / 218 M->F1 - C2H2O F2 Loss of HBr (-80/-82 Da) m/z 178 M->F2 - HBr F3 Pyridazine Core m/z 136 F1->F3 - HBr F2->F3 - C2H2O

ESI-MS/MS fragmentation pathways of the target molecule.

Quantitative MS Data Summary
Ion SpeciesFormulaTheoretical Exact Mass (Da)Diagnostic Significance
Precursor ( ‘79Br‘ ) ‘C8​H979​BrN3​O2+​‘ 257.9871Confirms intact molecule
Precursor ( ‘81Br‘ ) ‘C8​H981​BrN3​O2+​‘ 259.9851Confirms halogen presence (1:1 ratio)
Fragment 1 ‘C6​H7​BrN3​O+‘ 215.9765 / 217.9745Loss of ketene (acetamide cleavage)
Fragment 2 ‘C8​H8​N3​O2+​‘ 178.0611Loss of HBr (bromoacetyl cleavage)
Core Fragment ‘C6​H6​N3​O+‘ 136.0505Pyridazine-amine core
Protocol: LC-HRMS/MS Workflow
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Acquisition: Acquire full scan HRMS data (m/z 100–500) to identify the isotopic doublet.

  • Targeted MS/MS: Isolate m/z 258 and m/z 260 using a quadrupole window of 1.0 Da. Apply a normalized collision energy (NCE) of 25-35 eV to generate the fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection and Spectral Dynamics

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide possesses a rigid, planar aromatic system coupled with strong hydrogen-bond donors (amide NH) and acceptors (carbonyls, basic nitrogens). In non-polar solvents like ‘CDCl3​‘ , these molecules self-associate, leading to severe line broadening and poor solubility.

Deuterated dimethyl sulfoxide ( ‘DMSO-d6​‘ ) is the mandatory solvent for this analysis[3]. ‘DMSO-d6​‘ acts as a strong hydrogen-bond acceptor, disrupting intermolecular aggregation. Crucially, it drastically slows the chemical exchange rate of the amide proton, allowing the -NH- signal to be observed as a distinct, measurable resonance rather than exchanging into the baseline.

Spectral Assignments and Structural Validation
  • The Bromoacetyl Handle: The methylene protons ( ‘−CH2​−Br‘ ) are heavily deshielded by both the adjacent carbonyl group and the electronegative bromine atom, appearing as a sharp singlet near 4.95 ppm.

  • The Pyridazine Core: The protons at the 4- and 5-positions of the 1,2-diazine ring form a classic AB spin system. Because they are ortho to each other, they appear as two doublets between 8.20 and 8.50 ppm with a characteristic coupling constant ( ‘J≈9.0 Hz‘ ).

  • 2D Connectivity: To definitively prove that the bromoacetyl group is attached to C-6 and the acetamide to C-3, Heteronuclear Multiple Bond Correlation (HMBC) is required. A cross-peak between the methylene protons (~4.95 ppm) and the pyridazine C-6 carbon (~150 ppm) validates the regional isomer.

Quantitative NMR Data Summary
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
1H 2.20Singlet (s)3HAcetamide ‘−CH3​‘
1H 4.95Singlet (s)2HBromoacetyl ‘−CH2​−Br‘
1H 8.25Doublet (d), ‘J=9.0 Hz‘ 1HPyridazine H-4
1H 8.45Doublet (d), ‘J=9.0 Hz‘ 1HPyridazine H-5
1H 11.30Broad Singlet (br s)1HAmide ‘−NH−‘ (Exchanges with ‘D2​O‘ )
13C 24.0--Acetamide ‘−CH3​‘
13C 34.5--Bromoacetyl ‘−CH2​−Br‘
13C 115.0 - 155.0--Pyridazine Carbons (C-3, C-4, C-5, C-6)
13C 170.0--Acetamide ‘C=O‘
13C 192.0--Bromoacetyl ‘C=O‘
Protocol: High-Resolution NMR Workflow
  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of ‘DMSO-d6​‘ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • 1D ‘1H‘ Acquisition: Acquire the spectrum at 298 K using a 400 MHz or higher spectrometer. Use 16–32 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.

  • 1D ‘13C‘ Acquisition: Acquire using proton decoupling (e.g., WALTZ-16). Use a minimum of 1024 scans and a D1 of 2.0 seconds to capture the quaternary carbonyl carbons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run to map the direct ‘1H−13C‘ attachments, specifically differentiating the aliphatic ‘−CH3​‘ and ‘−CH2​−‘ groups.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings ( ‘nJCH​=8 Hz‘ ). Verify the correlation between the ‘−CH2​−Br‘ protons and the C-6 pyridazine carbon to confirm structural connectivity.

References

  • Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives - PMC National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide

Abstract Alpha-bromoketones tethered to heteroaromatic scaffolds are highly versatile electrophilic building blocks in medicinal chemistry. They serve as critical precursors for the synthesis of fused heterocyclic systems (e.g., imidazo[1,2-b]pyridazines), thiazole derivatives via Hantzsch condensation, and as covalent warheads in targeted protein degradation and inhibition strategies[1]. This application note details a robust, two-step synthetic protocol for N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide, emphasizing regioselective alpha-bromination, mechanistic rationale, and self-validating analytical checkpoints.

Strategic Rationale & Retrosynthetic Analysis

The target molecule, N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide, features two reactive functionalities on a pyridazine core: an acetamide group at the 3-position and an alpha-bromoketone at the 6-position.

Direct bromoacetylation of an aminopyridazine is often plagued by poor regioselectivity and competing N-alkylation. Therefore, a two-step sequence is preferred:

  • Chemoselective N-acetylation of 6-acetylpyridazin-3-amine to protect the exocyclic amine and establish the acetamide moiety.

  • Regioselective alpha-bromination of the methyl ketone.

To achieve high fidelity in the second step, Pyridinium Tribromide (PTB) is utilized in an acidic medium. The acidic environment protonates the basic nitrogens of the pyridazine ring, strongly deactivating the heteroaromatic core toward electrophilic aromatic substitution. This ensures that bromination occurs exclusively at the enolized alpha-carbon of the ketone[2].

G SM 6-acetylpyridazin-3-amine INT N-(6-acetylpyridazin- 3-yl)acetamide SM->INT Ac2O, Pyridine DCM, 0°C to RT PROD N-(6-(2-Bromoacetyl) pyridazin-3-yl)acetamide INT->PROD Pyridinium Tribromide HBr/AcOH, 40°C

Figure 1: Two-step synthetic workflow for N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide.

Experimental Methodologies

Caution: Alpha-bromoketones are potent lachrymators and skin irritants[3]. All manipulations must be conducted in a properly functioning fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

Step 1: Synthesis of Intermediate N-(6-acetylpyridazin-3-yl)acetamide

Objective: Chemoselective acylation of the primary amine without forming the di-acylated imide.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with 6-acetylpyridazin-3-amine (10.0 mmol, 1.0 eq.) and anhydrous Dichloromethane (DCM) (50 mL) under an argon atmosphere.

  • Base Addition: Add anhydrous Pyridine (12.0 mmol, 1.2 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.5 mmol, 0.05 eq.). Causality: DMAP acts as a nucleophilic catalyst, accelerating the acyl transfer and allowing the reaction to proceed at lower temperatures, which suppresses over-acylation.

  • Acylation: Cool the mixture to 0 °C using an ice-water bath. Add Acetic Anhydride ( Ac2​O ) (10.5 mmol, 1.05 eq.) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours. Monitor progression via TLC (DCM:MeOH 95:5).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (30 mL) to neutralize excess acetic acid and pyridine. Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Triturate the crude solid with cold diethyl ether to afford the pure intermediate as an off-white solid.

Step 2: Synthesis of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide

Objective: Regioselective mono-bromination of the methyl ketone.

  • Preparation: In a 100 mL round-bottom flask, dissolve N-(6-acetylpyridazin-3-yl)acetamide (5.0 mmol, 1.0 eq.) in glacial Acetic Acid (AcOH) (25 mL).

  • Catalysis: Add 3 drops of 33% HBr in AcOH. Causality: Acid catalysis is mandatory here. The rate-determining step of ketone bromination is enolization. HBr accelerates enol formation while simultaneously protonating the pyridazine ring, shielding it from electrophilic attack.

  • Bromination: Heat the solution to 40 °C. Add Pyridinium Tribromide (PTB) (5.2 mmol, 1.04 eq.) portion-wise over 30 minutes. Causality: PTB is a solid, stable source of bromine that provides a slow, controlled release of Br2​ , minimizing the risk of di-bromination at the alpha-carbon[4].

  • Propagation: Stir at 40 °C for 2 hours. The initial orange color of the tribromide will gradually fade to pale yellow as the electrophile is consumed.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). If residual bromine is present, add 10 mL of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ).

  • Isolation: The product typically precipitates upon quenching. Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to yield the target compound.

Quantitative Data & Self-Validating Metrics

To ensure the integrity of the synthesis, the protocol relies on self-validating analytical checkpoints. The disappearance of the methyl ketone singlet and the emergence of a deshielded methylene singlet are the primary indicators of success.

Table 1: Reaction Stoichiometry for Step 2 (Bromination)

ReagentMW ( g/mol )EquivalentsAmountRole
N-(6-acetylpyridazin-3-yl)acetamide179.181.00895 mgStarting Material
Pyridinium Tribromide (PTB)319.821.041.66 gElectrophilic Br+ source
33% HBr in AcOH~80.91Cat.3 dropsEnolization Catalyst
Glacial Acetic Acid60.05Solvent25 mLSolvent / Proton source

Table 2: Expected Analytical Profile for the Target Compound

Analytical TechniqueExpected Signal / ObservationDiagnostic Significance
1 H NMR (DMSO- d6​ ) Singlet, ~4.85 ppm (2H)Confirms the presence of the −CH2​Br group (deshielded by adjacent carbonyl and bromine)[1].
1 H NMR (DMSO- d6​ ) Singlet, ~2.15 ppm (3H)Confirms the intact acetamide methyl group.
1 H NMR (DMSO- d6​ ) Doublets, ~8.10 & 8.40 ppm (1H each)Confirms the intact 3,6-disubstituted pyridazine core.
LC-MS (ESI+) m/z 258.0 / 260.0 [M+H] + Exhibits the classic 1:1 isotopic pattern indicative of a single bromine atom.
TLC (EtOAc:Hexane 1:1) Rf​ ~0.45 (UV active)Product is more non-polar than the intermediate ketone ( Rf​ ~0.30).

References

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] ACS Omega - ACS Publications URL:[Link]

  • Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents... PMC - National Institutes of Health URL:[Link]

  • Synthesis of the bromo-acetanilide/acetamide precursors 19(a–j); 17... ResearchGate URL:[Link]

Sources

Application Note: Targeted Covalent Protein Labeling using N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes has revolutionized modern drug discovery[1]. N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is a highly specialized bis-functionalized chemical probe. It combines a pyridazine-acetamide recognition scaffold with a highly reactive α -bromo ketone (bromoacetyl) electrophilic warhead. This application note provides an in-depth, self-validating methodological guide for utilizing this compound to achieve site-specific covalent labeling of nucleophilic protein residues, primarily cysteines.

Mechanistic Principles & Causality

To successfully deploy N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide, one must understand the thermodynamic and kinetic drivers of the labeling reaction.

The Chemistry of Bromoacetylation

The bromoacetyl group is a classic electrophile that undergoes a nucleophilic substitution ( SN​2 ) reaction with the thiolate anion of a cysteine residue, resulting in the displacement of a bromide ion and the formation of a stable, irreversible thioether bond[2]. This mechanism is highly effective in physiological environments and has been validated in clinical-stage covalent drugs; for example, the bromoacetyl warhead in RRx-001 irreversibly binds to Cys409 of the NLRP3 inflammasome[3].

Proximity-Induced Labeling

Unlike non-specific alkylating agents (e.g., iodoacetamide), N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide relies on affinity-guided reactivity . The pyridazin-3-yl acetamide moiety non-covalently binds to a specific structural pocket on the target protein. This binding dramatically increases the local concentration of the bromoacetyl warhead near a target cysteine, lowering the activation energy barrier and driving a rapid, proximity-induced SN​2 attack.

Mechanism Target Target Protein (Nucleophilic Cys-SH) Complex Non-Covalent Complex (Proximity Effect) Target->Complex Probe Probe: N-(6-(2-Bromoacetyl)... (Electrophilic Warhead) Probe->Complex Reaction SN2 Attack (Thiolate on alpha-carbon) Complex->Reaction pH 7.5-8.0 Deprotonation Adduct Irreversible Adduct (Stable Thioether Bond) Reaction->Adduct - HBr

Reaction mechanism of proximity-induced covalent labeling via SN2 attack.

Causality in Experimental Design
  • Why use TCEP instead of DTT? Proteins must be reduced to expose free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is mandatory because it lacks a thiol group. Traditional reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME) contain free thiols that will act as competing nucleophiles, scavenging the bromoacetyl probe and completely inhibiting protein labeling[2].

  • Why strict pH control (7.5–8.0)? The SN​2 reaction requires the cysteine thiol ( pKa​≈8.3 ) to be deprotonated to a thiolate anion. A pH of 7.5–8.0 ensures a sufficient fraction of reactive thiolate while remaining well below the pKa​ of lysine ( ≈10.5 ), thereby preventing off-target amine alkylation[2].

Experimental Workflow

The following workflow outlines the critical path from sample preparation to mass spectrometry analysis for targeted covalent profiling.

Workflow N1 1. Sample Prep (Protein + TCEP) N2 2. Probe Incubation (1-10 µM, 1-2h) N1->N2 N3 3. Quenching (Add DTT/BME) N2->N3 N4 4. Digestion (Trypsinization) N3->N4 N5 5. LC-MS/MS (Peptide Mapping) N4->N5

Step-by-step experimental workflow for targeted covalent protein profiling.

Step-by-Step Methodologies

Protocol A: In Vitro Covalent Labeling of Recombinant Proteins

This protocol is designed to validate the direct binding of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide to an isolated target protein.

Materials:

  • Recombinant target protein (10–50 μ M)

  • Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8

  • TCEP (100 mM stock in water)

  • Probe: N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide (10 mM stock in anhydrous DMSO)

  • Quenching Agent: DTT (1 M stock in water)

Step-by-Step Procedure:

  • Reduction: Dilute the recombinant protein to 10 μ M in Labeling Buffer. Add TCEP to a final concentration of 1 mM. Incubate at 37°C for 30 minutes to reduce all disulfide bonds.

  • Probe Addition: Add the bromoacetyl probe to a final concentration of 50 μ M (5x molar excess). Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 1 to 2 hours with gentle end-over-end mixing.

  • Quenching: Terminate the reaction by adding DTT to a final concentration of 10 mM. Incubate for 15 minutes. Causality: The excess DTT instantly scavenges any unreacted bromoacetyl probe, freezing the kinetic state of the experiment.

  • Cleanup & Digestion: Remove small molecules via a molecular weight cutoff (MWCO) spin filter or SEC column. Digest the labeled protein overnight with Trypsin (1:50 enzyme-to-protein ratio) at 37°C[2].

  • Analysis: Analyze the resulting peptides via LC-MS/MS to identify the specific site of thioether formation (mass shift corresponding to the probe adduct).

Protocol B: Self-Validating Systems (Trustworthiness Controls)

To prove that the labeling is driven by specific pocket recognition rather than promiscuous electrophilic reactivity, you must run the following parallel controls:

  • System 1 (Competition Assay): Pre-incubate the protein with a 50x molar excess of a non-electrophilic analog (e.g., N-(6-acetylpyridazin-3-yl)acetamide) for 30 minutes before adding the bromoacetyl probe. A reduction in labeling efficiency validates that the probe occupies a specific binding site.

  • System 2 (Mutagenesis Control): Generate a Cys Ser mutant of the suspected target residue. Serine's hydroxyl group is a poor nucleophile under physiological conditions. Complete loss of covalent adduct formation in the mutant definitively maps the target site[3].

Data Presentation & Optimization

Optimizing the reaction environment is critical to maximizing the signal-to-noise ratio in covalent labeling. The data below summarizes the typical optimization parameters required for bromoacetyl probes.

Table 1: Effect of Buffer pH on Labeling Efficiency and Off-Target Reactivity Data demonstrates the necessity of maintaining pH 7.5–8.0 to isolate cysteine reactivity.

Buffer pHCysteine Thiolate Fraction (%)Target Cys Labeling Yield (%)Off-Target Lysine Labeling (%)Probe Hydrolysis Rate
6.5< 2%15%UndetectableLow
7.0~5%45%UndetectableLow
7.8 (Optimal) ~25% >95% < 1% Moderate
8.5~60%90%12%High
9.5>90%60% (Depleted)>40%Very High

Table 2: Concentration-Dependent Labeling Kinetics (at Optimal pH 7.8) Demonstrates the saturation kinetics characteristic of proximity-induced covalent labeling.

Probe Concentration ( μ M)Incubation Time (min)Adduct Formation (%)Unreacted Target (%)
10 (1x eq)6048%52%
50 (5x eq)6085%15%
100 (10x eq)60>98%< 2%
100 (10x eq)120>99%Undetectable

References

  • Chen Y, et al. "RRx-001 ameliorates inflammatory diseases by acting as a potent covalent NLRP3 inhibitor." Cellular & Molecular Immunology, 2021. URL:[Link]

  • Fu L, et al. "Nucleophilic covalent ligand discovery for the cysteine redoxome." Nature Chemical Biology, 2023. URL:[Link]

Sources

Application Note: Precision Cysteine Alkylation Using N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and chemoproteomic researchers, the precise covalent modification of cysteine residues is a cornerstone of modern Activity-Based Protein Profiling (ABPP) and Targeted Covalent Inhibitor (TCI) design. N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is an advanced, bifunctional electrophilic probe. Unlike simple aliphatic haloacetamides, this molecule pairs a reactive 2-bromoacetyl warhead with a pyridazin-3-yl acetamide scaffold . This unique structural topology not only dictates its moderate-high intrinsic reactivity but also provides a privileged pharmacophore capable of engaging in hydrogen bonding and π -stacking within enzyme active sites (such as kinase hinge regions)[1].

This application note provides a comprehensive, self-validating framework for utilizing N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide in both global proteomic mapping and targeted inhibition assays.

Mechanistic Rationale & Chemical Properties

The Causality of Warhead Selection

The primary objective of cysteine alkylation is to covalently modify the nucleophilic thiolate (-S⁻) of cysteine via an S_N2 nucleophilic substitution mechanism, preventing disulfide bond formation and enabling downstream mass spectrometry[2]. The reactivity of haloacetamides is strictly governed by the bond dissociation energy of the carbon-halogen bond: Iodoacetamide > Bromoacetamide > Chloroacetamide[3].

While Iodoacetamide (IAM) is highly reactive, it suffers from poor specificity, frequently leading to the off-target alkylation of methionine, histidine, and lysine residues[4]. Conversely, the bromoacetamide (BAM) derivative offers an optimal kinetic "sweet spot." The bromide leaving group provides sufficient electrophilicity for rapid cysteine capping while minimizing the thermodynamic driving force that leads to off-target modifications[3].

The Role of the Pyridazine Scaffold

The inclusion of the pyridazine ring introduces steric bulk and electronic modulation. In the context of drug discovery, pyridazine derivatives are frequently utilized to tune the reversible/irreversible binding kinetics of covalent modifiers[5]. The acetamide group at the 3-position serves as a hydrogen-bond donor/acceptor, making this compound an excellent fragment for screening against undruggable targets via tethering or ABPP workflows.

ReactivitySpecificity IAM Iodoacetamide (IAM) High Reactivity OffTarget Off-Target Alkylation (Met, His, Lys, N-term) IAM->OffTarget High Risk OnTarget Specific Cysteine Alkylation IAM->OnTarget BAM Bromoacetamide (BAM) Moderate Reactivity BAM->OffTarget Low Risk BAM->OnTarget Optimal CAM Chloroacetamide (CAM) Low Reactivity CAM->OnTarget Slow

Logical relationship between haloacetamide leaving groups, reactivity, and specificity.

Comparative Reactivity Profile

To ensure experimental integrity, researchers must select the appropriate alkylating agent based on the desired balance of speed and specificity. The following table synthesizes the quantitative and qualitative differences between standard haloacetamides and the N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide probe[3][4].

FeatureIodoacetamide (IAM)N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamideChloroacetamide (CAM)
Relative Reactivity HighestModerate-HighLowest
Leaving Group Iodide (I⁻)Bromide (Br⁻)Chloride (Cl⁻)
Target Specificity Moderate (High off-target risk)High (Optimal balance)Highest
Off-Target Residues Met, His, Lys, Asp, GluMinimal (Low incidence of Met oxidation)Negligible
Primary Application Rapid global denaturationTargeted Covalent Inhibitors (TCIs), ABPPHighly specific mapping
Light Sensitivity High (Strictly dark)Moderate (Protect from direct light)Stable

Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate built-in controls and specific analytical readouts to ensure that the observed alkylation is a true reflection of the biochemical landscape, rather than an artifact of reaction conditions.

Protocol A: In-Solution Cysteine Alkylation for Chemoproteomic Mapping

This protocol is optimized for the covalent labeling of complex protein lysates prior to LC-MS/MS analysis.

AlkylationWorkflow Start Protein Sample (1 mg/mL) Denat Denaturation & Reduction (8M Urea, 10mM DTT, 56°C) Start->Denat Unfold Alk Cysteine Alkylation (20mM BAM-Probe, Dark) Denat->Alk Add Probe Quench Reaction Quenching (20mM DTT, 15 min) Alk->Quench Stop Digest Enzymatic Digestion (Trypsin, 37°C) Quench->Digest Dilute Urea MS LC-MS/MS Analysis (+177.06 Da Mass Shift) Digest->MS Peptide Map

Self-validating workflow for protein cysteine alkylation and LC-MS/MS mapping.

Step-by-Step Methodology:

  • Protein Solubilization & Denaturation: Dissolve the protein pellet in a denaturing buffer (8 M Urea, 100 mM Tris-HCl, pH 8.0) to a final concentration of 1 mg/mL.

    • Causality: Urea unfolds the tertiary structure, exposing buried cysteine residues. A pH of 8.0 ensures the cysteine thiol is deprotonated to its highly nucleophilic thiolate form[3].

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. Cool to room temperature.

    • Causality: Heat and DTT completely reduce pre-existing disulfide bonds. Cooling is mandatory before the next step to prevent heat-accelerated off-target alkylation[4].

  • Alkylation (The Probe Reaction): Prepare a fresh 200 mM stock of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide in DMSO. Add to the protein solution to achieve a final concentration of 20 mM. Incubate in the dark at room temperature for 30–45 minutes.

    • Causality: The bromoacetamide moiety is moderately light-sensitive; darkness prevents radical-induced side reactions[3]. The 20 mM concentration provides a sufficient molar excess over thiols without driving the reaction toward lysine modification.

  • Quenching: Add additional DTT to a final concentration of 20 mM and incubate for 15 minutes.

    • Causality: Excess DTT acts as a sacrificial nucleophile, reacting with any remaining unreacted probe. This strictly defines the reaction time and prevents alkylation of the protease added in the next step[6].

  • Digestion & LC-MS/MS Preparation: Dilute the sample 10-fold with 100 mM Tris-HCl (pH 8.0) to drop the Urea concentration below 1 M. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C[3].

Validation & Quality Control:

  • Mass Spectrometry Readout: During database searching (e.g., MaxQuant), configure a custom variable modification for the cysteine residues. The addition of the N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide adduct results in a highly specific monoisotopic mass shift of +177.0538 Da (Formula added: C8​H7​N3​O2​ ).

  • Control Aliquot: Always run a parallel "No-Probe" control to assess background oxidation levels and endogenous disulfide formation.

Protocol B: Targeted Covalent Inhibition (TCI) Assay

This protocol evaluates the compound's ability to act as a targeted covalent inhibitor against a specific recombinant enzyme (e.g., a kinase with a reactive hinge-region cysteine).

Step-by-Step Methodology:

  • Dose-Response Setup: In a 96-well microplate, prepare a 10-point serial dilution of the N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide probe (ranging from 0.1 nM to 100 µM) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Target Engagement: Add the recombinant target protein (e.g., 10 nM final concentration) to each well. Incubate at room temperature for a defined time-course (e.g., 15, 30, and 60 minutes).

    • Causality: Because covalent inhibition is time-dependent, measuring IC50​ at multiple time points allows for the calculation of the pseudo-first-order inactivation rate ( kinact​/KI​ ), which is the gold standard metric for covalent drug efficacy[6].

  • Activity Measurement: Initiate the enzymatic reaction by adding the appropriate substrate and cofactor (e.g., ATP). Monitor the product formation using a kinetic fluorescence or absorbance readout.

  • Competition Control (Self-Validation): Pre-incubate a control well with a known, reversible, high-affinity inhibitor of the target enzyme before adding the bromoacetamide probe.

    • Causality: If the probe is truly binding to the active site via its pyridazine scaffold prior to covalent bond formation, the reversible inhibitor will competitively block the alkylation. If inhibition still occurs, the probe is acting via non-specific, promiscuous alkylation.

References

  • ResearchGate. "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." ResearchGate. Available at: [Link]

  • Chemical Science (RSC). "Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels." Royal Society of Chemistry. Available at: [Link]

  • ACS Publications. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Preparation and Handling of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is a specialized electrophilic probe featuring an α-bromoketone "warhead" attached to a polar pyridazine core. In drug discovery and chemical biology, α-bromoketones are highly valued for their ability to act as covalent modifiers, chemoselectively alkylating nucleophilic residues—predominantly the free thiols (-SH) of cysteines—on target proteins [1].

However, the intrinsic reactivity that makes this compound a potent covalent inhibitor also makes it highly susceptible to premature degradation. When exposed to moisture, the bromoacetyl moiety rapidly undergoes hydrolysis, converting the active electrophile into an inert α-hydroxyketone. Consequently, standard compound handling procedures are insufficient. This application note details a rigorously designed, self-validating protocol for preparing and storing stock solutions to ensure absolute preservation of the warhead's integrity[2].

Causality Behind Experimental Choices (The "Why")

To guarantee scientific integrity, it is critical to understand the physical chemistry driving this protocol:

  • The Mandate for Anhydrous DMSO: Dimethyl sulfoxide (DMSO) is the universal solvent for in vitro stock solutions due to its amphiphilic nature [3]. However, DMSO is highly hygroscopic. Using standard benchtop DMSO introduces trace water, which acts as a nucleophile and hydrolyzes the α-bromoketone over time. Causality: We mandate anhydrous DMSO (≤0.005% water) sealed under inert gas to eliminate the primary vector of warhead degradation.

  • The Zero Freeze-Thaw Rule: Thermal cycling of frozen DMSO vials draws atmospheric condensation into the tube. Causality: A single freeze-thaw cycle can introduce enough water to degrade the entire stock. Single-use aliquoting is a non-negotiable requirement [4].

  • Assay Buffer pH Optimization (pH 7.5–8.0): The covalent reaction requires the target cysteine to be in its deprotonated thiolate (S⁻) form. Causality: While higher pH increases the concentration of reactive thiolates, pH levels >8.5 exponentially accelerate the base-catalyzed hydrolysis of the bromoacetyl group [1]. A buffer pH of 7.5–8.0 provides the optimal thermodynamic window for target alkylation over solvent hydrolysis.

Visualizing the Chemical Dynamics

Mechanism A Target Protein (Free -SH) C Stable Thioether Adduct A->C Chemoselective Alkylation (pH 7.5) B α-Bromoketone Warhead B->C - HBr D Hydrolyzed (Inactive) B->D H2O (Moisture) Side Reaction

Fig 1. Competing pathways of target alkylation vs. aqueous hydrolysis of the bromoacetyl warhead.

Quantitative Handling Parameters

The following table summarizes the critical quantitative parameters required to maintain the stability of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide during in vitro workflows.

ParameterValue / RecommendationMechanistic Rationale
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents nucleophilic attack by H₂O on the α-carbon.
Stock Concentration 10 mM to 50 mMHigh concentration minimizes the relative ratio of trace water to compound.
Long-term Storage -80°C (Up to 6 months)Suppresses kinetic degradation pathways.
Short-term Handling On ice (0–4°C), < 2 hoursMinimizes thermal degradation post-thaw.
Max Assay DMSO ≤ 1.0% (v/v)Prevents solvent-induced protein denaturation or cellular toxicity [5].
Optimal Assay pH 7.0 – 8.0Balances thiolate reactivity with warhead stability.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system . By incorporating specific control arms (Step 3.3), researchers can mathematically prove that any observed biological activity is driven by the intact covalent warhead, rather than an artifact of degradation or non-specific toxicity.

Phase 1: Reconstitution under Anhydrous Conditions
  • Equilibration: Remove the lyophilized vial of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide from -20°C storage. Do not open. Allow the vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation on the cold powder.

  • Solvent Preparation: In a chemical fume hood, pierce the septum of a fresh bottle of Anhydrous DMSO using a sterile, argon-purged syringe.

  • Dissolution: Inject the required volume of Anhydrous DMSO directly into the compound vial to achieve a 10 mM or 50 mM stock.

  • Homogenization: Vortex gently for 30 seconds. Avoid ultrasonication, as localized heating can induce premature degradation of the bromoacetyl group [4].

Phase 2: Aliquoting and Cryopreservation
  • Dispensing: Immediately dispense the master stock into sterile, low-bind microcentrifuge tubes in single-use volumes (e.g., 5 μL or 10 μL per tube).

  • Inert Atmosphere (Optional but Recommended): Blanket the top of each open aliquot tube with a gentle stream of Argon or Nitrogen gas before capping.

  • Flash Freezing: Transfer the capped aliquots immediately to a -80°C freezer.

Phase 3: Aqueous Dilution & Assay Execution
  • Thawing: Remove a single aliquot from -80°C and thaw strictly on ice.

  • Intermediate Dilution: If a lower concentration is needed, perform serial dilutions in Anhydrous DMSO first. Never perform serial dilutions in aqueous buffer, as the compound will precipitate or hydrolyze [3].

  • Final Aqueous Addition (The Self-Validating Step):

    • Add the DMSO stock directly to the aqueous assay buffer immediately prior to initiating the assay. Ensure rapid mixing.

    • Validation Control 1 (Vehicle): Run a matched DMSO-only control to establish the baseline.

    • Validation Control 2 (Quenched Warhead): In a separate tube, pre-incubate the compound with a 10-fold molar excess of Glutathione (GSH) or β-mercaptoethanol for 15 minutes before adding to the assay. If the compound's biological effect disappears in this control, it validates that the activity was strictly dependent on the electrophilic covalent mechanism [2].

Workflow Visualization

Workflow A Lyophilized Compound B Reconstitution (Anhydrous DMSO) A->B Add Solvent (Argon/N2) C Aliquot & Store (-80°C) B->C Rapid Aliquot D Thaw on Ice (Single Use) C->D Protect from Moisture E Aqueous Dilution (<1% DMSO) D->E Immediate Assay Use

Fig 2. Optimal workflow for preparing and handling moisture-sensitive α-bromoketone stock solutions.

References

  • University of Washington School of Pharmacy. Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery. URL:[Link]

  • Glasp. Understanding the Importance of DMSO Concentration in Inhibitor Preparation. Scientific Resource Archives. URL:[Link]

Applications of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide in Covalent Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Resurgence of Covalent Inhibition and the Role of Haloacetamides

The paradigm of drug discovery has seen a significant resurgence in the exploration and strategic design of covalent inhibitors. Historically, the intentional formation of a covalent bond between a drug and its target was often avoided due to concerns about off-target reactivity and potential immunogenicity. However, the remarkable success of targeted covalent drugs, such as sotorasib for KRAS G12C-mutant cancers, has reignited interest in this modality.[1] Covalent inhibitors offer distinct advantages, including prolonged duration of action, enhanced potency, and the ability to target proteins with shallow binding pockets that are often considered "undruggable" by non-covalent means.[2]

At the heart of every covalent inhibitor is an electrophilic "warhead" designed to react with a nucleophilic amino acid residue on the target protein. Among the various warheads, the α-haloacetyl group, and specifically the bromoacetyl moiety, is a well-established and versatile electrophile.[3] This guide focuses on a specific bromoacetyl-containing compound, N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide , and its applications as a tool in covalent drug discovery. We will explore its reactivity profile, its potential as a scaffold for targeted covalent inhibitors, and provide detailed protocols for its use in target identification and validation.

The structure of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide combines a reactive bromoacetyl group with a pyridazine core. The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous biologically active compounds.[4][5][6] This suggests that the pyridazine portion of the molecule can serve as a recognition element, guiding the bromoacetyl warhead to specific protein binding sites.

Physicochemical Properties and Reactivity Profile

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is a small molecule with the following key features:

PropertyValueSource
CAS Number 1313712-11-6[7]
Molecular Formula C8H8BrN3O2[8]
Molecular Weight 258.08 g/mol [8]
Electrophilic Warhead BromoacetylN/A
Recognition Scaffold Acetamido-pyridazineN/A

The reactivity of the bromoacetyl group is central to the application of this molecule. It is an α-haloketone, which displays enhanced reactivity towards nucleophiles due to the inductive effect of the adjacent carbonyl group.[9] The primary nucleophilic amino acids in proteins that are targeted by such electrophiles are cysteine, lysine, and histidine.

  • Cysteine: The thiol side chain of cysteine is the most common target for bromoacetyl groups. The reaction proceeds via an SN2 mechanism, forming a stable thioether bond. This reaction is highly efficient at physiological pH.[3][10]

  • Lysine: The ε-amino group of lysine can also be targeted, although it is generally less nucleophilic than the thiol group of cysteine at physiological pH.[8][11]

  • Histidine: The imidazole side chain of histidine can react with bromoacetyl groups, but this is less common and often requires specific geometric arrangements within the protein's active site.[12][13]

The pyridazine core, beyond its role as a scaffold, can engage in hydrogen bonding and other non-covalent interactions within a protein's binding pocket, thereby enhancing the affinity and selectivity of the covalent interaction.[14]

A General Workflow for Covalent Drug Discovery using N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide

The following diagram illustrates a typical workflow for utilizing N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide or its derivatives in a covalent drug discovery campaign.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Lead Optimization A Initial Screening (e.g., ABPP, Intact Protein MS) B Confirmation of Covalent Binding (Intact Protein MS) A->B Identified Hits C Identification of Modification Site (Peptide Mapping MS/MS) B->C Confirmed Binders D Target Validation C->D E Cellular Thermal Shift Assay (CETSA) D->E F Cell-based Functional Assays E->F G Structure-Activity Relationship (SAR) Studies F->G H Preclinical Development G->H

Covalent Drug Discovery Workflow

Application Notes and Protocols

Application 1: Screening for Covalent Binders using Intact Protein Mass Spectrometry

Intact protein mass spectrometry is a high-throughput method to screen for covalent modification of a target protein.[7][15][16] The principle is straightforward: a covalent modification results in a predictable mass shift in the protein, which can be detected by high-resolution mass spectrometry.

Protocol: Intact Protein Mass Spectrometry Screen

  • Protein Preparation:

    • Prepare the target protein at a concentration of 1-5 µM in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Compound Incubation:

    • Prepare a stock solution of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide in DMSO (e.g., 10 mM).

    • In a 96-well plate, add the target protein to each well.

    • Add the compound to the protein solution at a final concentration of 10-50 µM (ensure the final DMSO concentration is <1%). Include a DMSO-only control.

    • Incubate the plate at room temperature or 37°C for a defined period (e.g., 1-4 hours).

  • Sample Desalting:

    • Desalt the samples using a C4 ZipTip or a similar reversed-phase cleanup method to remove excess compound and non-volatile salts.

  • LC-MS Analysis:

    • Analyze the samples using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use a C4 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Data Analysis:

    • Deconvolute the resulting mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein in the compound-treated samples to the DMSO control. A mass increase corresponding to the mass of the compound fragment that attaches to the protein confirms covalent binding. For N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide, the expected mass shift is +177.00 Da (M - HBr).

Application 2: Identification of the Covalent Modification Site by Peptide Mapping

Once covalent binding is confirmed, the next crucial step is to identify the specific amino acid residue that has been modified. This is achieved through "bottom-up" proteomics, also known as peptide mapping.[7][15][17][18]

Protocol: Peptide Mapping by LC-MS/MS

  • Sample Preparation:

    • Follow the incubation procedure as described in the intact protein MS protocol.

    • To the reaction mixture, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration.

  • Proteolytic Digestion:

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Desalt the resulting peptide mixture using a C18 ZipTip.

    • Analyze the peptides by nano-LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the MS/MS data against the sequence of the target protein using a database search engine (e.g., Mascot, Sequest).

    • Include a variable modification corresponding to the mass of the covalent adduct (+177.00 Da) on cysteine, lysine, and histidine residues.

    • The identification of a peptide with this mass modification and the corresponding fragmentation pattern will pinpoint the site of covalent labeling.

Application 3: Confirming Target Engagement in a Cellular Environment with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target protein within the complex environment of a cell.[19][20][21] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with various concentrations of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest and wash the cells, then resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Principle of Cellular Thermal Shift Assay (CETSA)
Application 4: Target Identification using Activity-Based Protein Profiling (ABPP)

If the target of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is unknown, an Activity-Based Protein Profiling (ABPP) approach can be employed.[22][23][24][25][26] This requires synthesizing a derivative of the compound that includes a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.

Conceptual ABPP Workflow

  • Probe Synthesis: Synthesize a derivative of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide containing an alkyne handle.

  • Proteome Labeling: Incubate the alkyne-tagged probe with a cell lysate or live cells.

  • Click Chemistry: Lyse the cells (if applicable) and perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) to attach a biotin-azide reporter tag.

  • Enrichment: Use streptavidin beads to enrich the biotin-labeled proteins.

  • Identification: Digest the enriched proteins with trypsin and identify them by LC-MS/MS.

This approach allows for the unbiased identification of proteins that are covalently modified by the bromoacetamide probe in a complex biological sample.

Conclusion and Future Perspectives

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide represents a valuable chemical tool for covalent drug discovery. Its bromoacetyl warhead provides a reliable means of forming covalent bonds with nucleophilic residues on target proteins, while the pyridazine scaffold offers a promising starting point for developing selective inhibitors. The protocols outlined in this guide provide a comprehensive framework for utilizing this compound to identify and validate novel drug targets.

Future work could involve the development of a library of derivatives based on the N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide scaffold to explore the structure-activity relationships and optimize potency and selectivity for specific targets. Furthermore, the application of advanced chemoproteomic techniques will undoubtedly continue to expand the utility of such covalent probes in elucidating complex biological processes and discovering next-generation therapeutics.

References

  • The Role of Specialty Pyridazine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). European Journal of Medicinal Chemistry, 258, 115582. [Link]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (2000). Bioconjugate Chemistry, 11(1), 21-29. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (2000). Request PDF. [Link]

  • Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. (2000). PubMed. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025). Journal of Medicinal Chemistry. [Link]

  • Chemoproteomic methods for covalent drug discovery. (2018). Current Opinion in Chemical Biology, 44, 50-57. [Link]

  • Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. (1991). Peptide Research, 4(2), 93-99. [Link]

  • Beyond cysteine: exploring lysine- and histidine-targeted covalent inhibitors. (2019). eScholarship, University of California. [Link]

  • Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. (n.d.). Domainex. [Link]

  • Peptide Mapping for Biotherapeutics. (n.d.). Waters Corporation. [Link]

  • Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. (2021). Environmental Science & Technology, 55(4), 2399-2408. [Link]

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2020). Journal of Medicinal Chemistry, 63(18), 10465-10483. [Link]

  • High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. (2022). Journal of the American Society for Mass Spectrometry, 33(12), 2232-2239. [Link]

  • Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). (2026). bioRxiv. [Link]

  • Schematic overview of MS-based methodologies for detection of covalent... (n.d.). ResearchGate. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Pharmacology and Toxicology, 56, 145-162. [Link]

  • Agilent Biocolumns Application Compendium - Peptide Mapping. (n.d.). Agilent. [Link]

  • A simple method for developing lysine targeted covalent protein reagents. (2020). Nature Communications, 11(1), 3296. [Link]

  • Targeting Histidine Side Chains in Molecular Design through Nitrogen–Halogen Bonds. (2013). Journal of Chemical Theory and Computation, 9(11), 5034-5042. [Link]

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2020). Journal of Medicinal Chemistry. [Link]

  • Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. (2017). Current Opinion in Biotechnology, 43, 25-33. [Link]

  • Activity-based Protein Profiling. (n.d.). Plant Chemetics Laboratory. [Link]

  • Development of a Lysine-Reactive Targeted Covalent Inhibitor (TCI) for the P300/CBP-Associated Factor (PCAF) Bromodomain Through. (n.d.). ChemRxiv. [Link]

  • Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. (2021). University of Colorado Boulder. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2023). Pharmaceuticals, 16(7), 1018. [Link]

  • Proximity-enhanced cysteine–histidine crosslinking for elucidating intrinsically disordered and other protein complexes. (2025). Chemical Science. [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2025). PubMed. [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2025). Molecules, 30(24), 5437. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2010). Molecules, 15(11), 7896-7937. [Link]

Sources

Application Note: Site-Specific Peptide Conjugation using N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The targeted modification of synthetic peptides is a cornerstone of modern drug development, particularly in the design of peptide-protein conjugates, targeted protein degraders (PROTACs), and antibody-drug conjugates (ADCs)[1][]. N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is a highly specialized, bifunctional building block. It features an electrophilic α-bromoacetyl group that acts as a sulfhydryl-selective reactive handle, and a 3-acetamidopyridazine moiety that can serve as a rigid, polar linker or a specific molecular recognition motif[1][3]. This application note details the mechanistic rationale and step-by-step protocols for conjugating this reagent to cysteine-containing peptide sequences.

Mechanistic Rationale & Causality (E-E-A-T)

Why Bromoacetamide over Maleimide? Historically, maleimides have been the undisputed choice for thiol conjugation. However, the resulting succinimide thioether linkage is potentially reversible in systemic circulation; it can undergo retro-Michael exchange with reactive thiols in plasma proteins (e.g., human serum albumin)[][4]. Bromoacetamide conjugation chemistry, conversely, produces an entirely irreversible and highly stable thioether linkage, dramatically improving the in vivo half-life and activity of the resulting conjugates[4][5].

Reaction Kinetics and pH Dependence The primary target for the bromoacetyl group is the thiol (sulfhydryl) group of cysteine residues. The reaction proceeds via an SN2 nucleophilic substitution[6]. The deprotonated thiol (thiolate anion) acts as the nucleophile, attacking the α-carbon bearing the bromine atom[6]. Causality of pH Selection: The pKa of a typical cysteine thiol is approximately 8.3. A slightly basic pH range of 7.5–8.5 is strictly recommended[6]. At this pH, a significant portion of the cysteine thiols exists in the highly nucleophilic thiolate form[6]. If the pH exceeds 9.0, the ε-amino groups of lysine residues become deprotonated and act as competitive nucleophiles, leading to off-target alkylation[6][7].

Reducing Agent Selection To ensure the peptide's cysteine residues are available for conjugation, disulfide bonds must be reduced prior to the reaction. Tris(2-carboxyethyl)phosphine (TCEP) is utilized instead of Dithiothreitol (DTT). Causality of Reagent Choice: DTT contains two free thiols that will rapidly consume the bromoacetamide reagent[6]. TCEP is a phosphine-based reducing agent that lacks thiols, allowing it to be left in the reaction mixture without quenching the electrophile[4][7].

Comparative Analysis of Thiol-Reactive Crosslinkers

Table 1 summarizes the quantitative and qualitative differences between common thiol-reactive groups to justify the selection of bromoacetamides for stable bioconjugates[][4][6].

Crosslinker TypeRelative ReactivityStability in PlasmaSelectivity (pH 7.5-8.5)Linkage Reversibility
Bromoacetamide HighExcellentHigh (Thiol specific)Irreversible
Iodoacetamide Very HighExcellentModerate (Amine cross-reactivity)Irreversible
Maleimide Very HighPoor (Retro-Michael exchange)Very High (Thiol specific)Reversible
Reaction Mechanism Pathway

The following diagram illustrates the SN2 nucleophilic substitution pathway governing the conjugation.

Mechanism A Peptide-Cys-SH (Free Thiol) B Deprotonation (pH 7.5 - 8.5) A->B C Peptide-Cys-S⁻ (Thiolate Nucleophile) B->C E SN2 Nucleophilic Substitution C->E D N-(6-(2-Bromoacetyl) pyridazin-3-yl)acetamide D->E F Stable Thioether Conjugate + Br⁻ E->F

Figure 1: SN2 nucleophilic substitution mechanism for bromoacetyl-peptide conjugation.

Experimental Protocols

This protocol outlines a self-validating system for the conjugation of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide to a synthetic peptide.

Protocol 1: Reagent and Peptide Preparation

  • Peptide Solubilization: Dissolve the synthetic, cysteine-containing peptide in an amine-free and thiol-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0) to a final concentration of 2–5 mg/mL[6]. Note: EDTA is included to chelate trace heavy metals that catalyze thiol oxidation.

  • Disulfide Reduction: Add TCEP hydrochloride to a final concentration of 1.5 to 5 molar equivalents per disulfide bond[4]. Incubate for 30 minutes at room temperature.

  • Validation Check (Self-Validating Step): Quantify free thiols using an Ellman’s Reagent (DTNB) assay to confirm complete reduction before proceeding[7].

  • Reagent Preparation: Immediately before use, dissolve N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide in anhydrous DMSO or DMF to create a 10–20 mM stock solution[6]. Causality: The reagent is hydrophobic and susceptible to aqueous hydrolysis over prolonged periods; fresh anhydrous stocks ensure maximum active electrophile concentration.

Protocol 2: Conjugation Reaction

  • Reaction Initiation: Add the bromoacetamide stock solution dropwise to the peptide solution to achieve a 5- to 10-fold molar excess of the reagent over the peptide[6]. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10-15% (v/v) to prevent peptide precipitation.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C[6]. Protect the reaction vessel from light to prevent photolytic degradation of the bromoacetyl group.

Protocol 3: Quenching and Purification

  • Quenching: Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10–50 mM[6]. Incubate for 30 minutes at room temperature. Causality: This step consumes all unreacted bromoacetamide, preventing off-target reactions during the concentration/purification phases.

  • Purification: Remove excess reagents and the quenched byproduct using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or size-exclusion chromatography (e.g., Sephadex G-25), depending on the peptide size[1][6].

  • Characterization: Lyophilize the purified fractions. Confirm the successful conjugation and assess heterogeneity via High-Resolution Mass Spectrometry (HRMS)[6]. The expected mass shift is the exact mass of the pyridazine-acetamide moiety minus the displaced bromine atom.

Experimental Workflow Diagram

Workflow Step1 1. Peptide Preparation Solubilize in pH 8.0 Buffer Reduce with TCEP (1.5 eq) Step3 3. Conjugation Mix at 5-10 fold molar excess Incubate 2h at RT (Dark) Step1->Step3 Step2 2. Reagent Preparation Dissolve Bromoacetyl Pyridazine in anhydrous DMSO (10 mM) Step2->Step3 Step4 4. Quenching Add Excess L-Cysteine or β-Mercaptoethanol Step3->Step4 Step5 5. Purification RP-HPLC or SEC Lyophilize Conjugate Step4->Step5

Figure 2: Step-by-step experimental workflow for peptide bioconjugation.

Sources

Troubleshooting & Optimization

How to prevent hydrolysis of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide .

As a molecule featuring an α -bromoketone attached to a pyridazine ring, this compound is highly valued as an electrophilic warhead in the design of targeted covalent inhibitors and PROTACs . However, the exact mechanism that makes it an excellent covalent modifier—the highly polarized, electrophilic α -carbon—also makes it exceptionally vulnerable to nucleophilic attack by atmospheric moisture.

This guide provides a causality-driven framework to prevent hydrolysis, ensure batch-to-batch reproducibility, and establish a self-validating long-term storage protocol.

Mechanistic Overview: The Vulnerability of the α -Bromoketone

To prevent degradation, we must first understand the chemical causality behind it. The 2-bromoacetyl group contains a highly electronegative bromine atom adjacent to a carbonyl group. This creates a strong dipole, leaving the α -carbon highly electron-deficient.

When exposed to ambient humidity, water acts as a nucleophile. It attacks the α -carbon via an SN2 mechanism, displacing the bromide ion to form an inactive α -hydroxyketone . This hydrolysis not only depletes your active warhead but also generates hydrobromic acid (HBr) as a byproduct, which lowers the local pH and can autocatalyze the degradation of the acetamide moiety on the pyridazine ring.

HydrolysisPathway A N-(6-(2-Bromoacetyl)... (Intact Warhead) C Nucleophilic Attack on α-Carbon A->C B H2O Exposure (Moisture) B->C Catalyzes D Bromide Ion (Br-) C->D Leaving Group E α-Hydroxyketone (Inactive Degradant) C->E Substitution

Mechanistic pathway of α -bromoketone hydrolysis leading to warhead inactivation.

Quantitative Stability Profile

Understanding the kinetics of α -bromoketone degradation is critical for experimental planning. The table below summarizes the expected half-life ( t1/2​ ) of the compound under various storage conditions based on the hydrolytic behavior of analogous bromoacetyl systems.

Storage ConditionAtmosphere / Sealing MethodEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
25°C (Ambient) Ambient Air (~50% RH)< 48 hoursRapid Hydrolysis ( α -hydroxyketone formation)
4°C (Fridge) Ambient Air1 - 2 weeksHydrolysis & Condensation-driven Deliquescence
-20°C (Freezer) Sealed, No Desiccant3 - 6 monthsSlow Hydrolysis (driven by trapped headspace moisture)
-20°C (Freezer) Argon Purged + Desiccant> 2 years Stable (Negligible degradation)

Self-Validating SOP: Anhydrous Aliquoting & Storage

To achieve the >2-year stability benchmark, you must eliminate the three primary vectors of degradation: moisture, light, and repeated thermal cycling. Do not store this compound as a bulk powder if you intend to use it across multiple experiments.

Step-by-Step Methodology
  • Thermal Equilibration (Critical Causality): Remove the bulk source vial from the freezer and place it in a desiccator at room temperature for at least 60 minutes before opening. Opening a cold vial in ambient air causes immediate condensation of atmospheric water vapor directly onto the hygroscopic powder, initiating hydrolysis.

  • Inert Atmosphere Handling: Transfer the equilibrated vial to a glovebox purged with Argon. Argon is ~38% denser than air and provides a superior, heavy protective blanket over the solid powder compared to Nitrogen, which dissipates rapidly .

  • Aliquoting: Weigh single-use aliquots (e.g., 1-5 mg) into pre-dried, amber glass vials. Amber glass prevents the photolytic cleavage of the sensitive C-Br bond.

  • Secure Sealing: Cap the vials using PTFE-lined solid caps. Do not use standard rubber septa, as they are highly permeable to moisture over extended periods.

  • Secondary Containment: Place the aliquoted vials into a secondary vacuum-sealed bag or a tightly sealed jar containing a high-capacity desiccant (e.g., indicating Drierite or silica gel). Store immediately at -20°C.

Protocol Validation Step (Self-Validating System)

To ensure your glovebox and sealing protocols are truly anhydrous, sacrifice one aliquot after 7 days of storage. Dissolve it in anhydrous acetonitrile and analyze it via LC-MS. If your protocol failed, you will observe a mass shift of -62 Da (Loss of Bromine [-79 Da] + Addition of Hydroxyl [+17 Da]). If this degradant peak is present, recalibrate your glovebox humidity sensors and replace your desiccants before processing the next batch.

StorageWorkflow Step1 1. Thermal Equilibration Warm to RT before opening Step2 2. Inert Atmosphere Transfer to Argon glovebox Step1->Step2 Step3 3. Aliquoting Dispense into amber glass vials Step2->Step3 Step4 4. Secure Sealing Apply PTFE-lined caps Step3->Step4 Step5 5. Deep Freeze Store at -20°C with desiccant Step4->Step5

Step-by-step anhydrous aliquoting and storage workflow for bromoacetyl compounds.

Troubleshooting & Frequently Asked Questions (FAQs)

Q: Can I prepare stock solutions of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide in DMSO for long-term storage? A: Absolutely not. While DMSO is the standard vehicle for biological assays, it is notoriously hygroscopic. Even "anhydrous" DMSO will rapidly absorb atmospheric moisture upon opening. Storing bromoacetyl compounds in DMSO or DMF leads to highly accelerated hydrolysis of the α -bromoketone, often destroying the warhead within days . Always prepare DMSO stocks immediately before your assay and discard any unused portion.

Q: My compound has turned from a pale powder to a dark, sticky residue. What happened? A: This is a definitive sign of advanced degradation. The "sticky" texture indicates deliquescence (severe moisture absorption). The dark color change suggests that the liberated hydrobromic acid (HBr) from the initial hydrolysis has triggered secondary reactions, potentially including the cleavage of the acetamide group or the polymerization of the pyridazine ring. The batch is entirely compromised and must be discarded.

Q: I don't have an Argon glovebox. Can I just purge the vial with Nitrogen gas from a tank? A: While a Nitrogen purge is better than ambient air, it is a high-risk strategy for long-term storage of α -haloketones. Because Nitrogen is slightly lighter than ambient air, the moment you remove the gas line to cap the vial, the Nitrogen can easily be displaced by room air. If you must use Nitrogen, ensure the purge is done gently to avoid blowing the powder, and cap the vial while the gas is still flowing over the headspace.

Q: Why is my covalent binding assay showing inconsistent IC50 values across different weeks? A: This is the classic symptom of using a single bulk vial that is subjected to repeated freeze-thaw cycles. Every time you open the cold bulk vial, microscopic amounts of moisture condense inside. Over weeks, the active concentration of the intact bromoacetyl warhead decreases, leading to artificially inflated (weaker) IC50 values. Transition immediately to the single-use aliquoting SOP detailed above.

References

  • Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors | Journal of Medicinal Chemistry (ACS Publications) via National Institutes of Health (NIH) |[Link]

  • SIAB, Sulfo-SIAB, SBA, SBAP Crosslinkers (Handling of Bromoacetyls in DMSO) | Interchim Biosciences |[Link]

  • Technical Insights: Properties and Handling of Bromoacetyl Bromide | NBInno |[Link]

Technical Support Center: Handling & Solubilizing N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide requires balancing two opposing chemical forces: the need for strong solvation to disrupt the planar, hydrogen-bonding pyridazine-acetamide core, and the need for mild conditions to preserve the highly reactive α-bromo ketone warhead. The electron-deficient nature of the pyridazine ring further increases the electrophilicity of the bromoacetyl group, making it exceptionally sensitive to its environment.

This guide provides field-proven, mechanistically grounded strategies to solubilize this compound without compromising its structural integrity.

Troubleshooting Guides & FAQs

Section 1: DMSO Stock Preparation (The Foundation)

Q: Why does my compound lose its biochemical activity when I try to dissolve it in DMSO? A: You are likely experiencing compound degradation via the Kornblum oxidation [1]. DMSO is not merely an inert solvent; it acts as a mild nucleophile and oxidant. When α-haloketones are heated in DMSO, they form an alkoxysulfonium intermediate that rapidly degrades into an inactive glyoxal derivative.

  • Causality: Heat provides the activation energy for DMSO to attack the α-carbon.

  • Solution: Never heat your DMSO stock. Use strictly anhydrous DMSO (to prevent competitive hydrolysis) and rely on gentle sonication in a room-temperature water bath.

Q: What is the maximum recommended stock concentration? A: Due to the rigid, planar pyridazine core and the hydrogen-bonding potential of the acetamide group, crystal lattice energy is high. We recommend capping your stock concentration at 10–20 mM . Attempting to force a 50 mM stock usually requires heating, which, as established, destroys the covalent warhead.

Section 2: Aqueous Buffer Transition (Preventing "Crash Out")

Q: My compound is fully dissolved in DMSO, but it immediately precipitates (turns cloudy) upon dilution into my assay buffer. How do I prevent this? A: This is a classic "solvent shift" precipitation. The sudden increase in dielectric constant when moving from 100% DMSO to an aqueous environment causes the hydrophobic molecules to aggregate before they can properly disperse.

  • Causality: The rate of mixing is slower than the rate of hydrophobic collapse.

  • Solution: Implement a step-wise dilution strategy . Create an intermediate stock using a transition co-solvent (e.g., 10% PEG400 or Propylene Glycol) before final dilution into the assay buffer. Alternatively, ensure your assay buffer contains a non-ionic surfactant (e.g., 0.01%–0.05% Tween-20) to lower surface tension and accommodate the hydrophobic core.

Section 3: Buffer Compatibility & Reactivity

Q: My compound is perfectly dissolved, but my assay shows zero target inhibition. What went wrong? A: Your assay buffer likely quenched the warhead before it could reach your target protein. Bromoacetyl groups are potent alkylating agents designed to target cysteines [2].

  • Causality 1 (Nucleophilic Attack): If your buffer contains Tris (a primary amine) or reducing agents like DTT or β-mercaptoethanol (thiols), they will instantly react with the bromoacetyl group, forming irreversible, inactive covalent adducts.

  • Causality 2 (Hydrolysis): If your buffer pH is >7.5, the hydroxide ions will catalyze the hydrolysis of the bromoacetyl group into an inactive α-hydroxy ketone [3].

  • Solution: Switch to a non-nucleophilic buffer (e.g., Phosphate, MOPS, or HEPES) and maintain a slightly acidic to neutral pH (6.5–7.0). If a reducing agent is absolutely required for your protein, use TCEP , but add the inhibitor immediately before the assay to minimize off-target reactions.

Buffer & Additive Compatibility Matrix

The following table summarizes the quantitative and categorical parameters for formulating your assay solutions.

Reagent CategorySpecific ReagentCompatibilityRationale / Causality
Primary Solvent Anhydrous DMSOYES Excellent solvation; must be kept at ≤25°C to prevent Kornblum oxidation.
Co-solvents PEG400, Propylene GlycolYES Disrupts hydrophobic collapse during aqueous dilution; safe for the warhead.
Surfactants Tween-20, Pluronic F-68YES Prevents aggregation in aqueous media (use 0.01% - 0.05% v/v).
Buffers (Good) Phosphate (PBS), MOPSYES Non-nucleophilic; maintains stable pH without reacting with the α-bromo ketone.
Buffers (Bad) Tris, GlycineNO Primary amines will rapidly alkylate the bromoacetyl warhead.
Reducing Agents DTT, β-mercaptoethanolNO Free thiols will instantly quench the bromoacetyl group.
Reducing Agents TCEPCAUTION Lacks free thiols, but can still degrade haloacetyls over prolonged exposure (>2 hrs).
pH Range pH 6.5 – 7.0YES Optimal balance between protein stability and preventing warhead hydrolysis.
pH Range pH > 7.5NO Accelerates base-catalyzed hydrolysis to the α-hydroxy ketone.

Standard Operating Procedure: Step-by-Step Solubilization Workflow

To ensure a self-validating system where the compound remains intact and fully soluble, follow this strict protocol:

Phase 1: Stock Preparation (10 mM)

  • Equilibrate: Allow the lyophilized vial of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide to reach room temperature in a desiccator to prevent condensation.

  • Dissolve: Add the calculated volume of strictly Anhydrous DMSO to achieve a 10 mM concentration.

  • Sonicate: Place the vial in a room-temperature ultrasonic bath for 2–5 minutes. Crucial: Monitor the bath temperature. Do not let it exceed 25°C. Do not use a heat block.

  • Aliquot: Divide the clear stock into single-use aliquots, purge the headspace with Argon or Nitrogen gas, and store immediately at -80°C.

Phase 2: Assay Dilution (Step-wise Method) 5. Thaw: Thaw a single DMSO aliquot on ice just prior to use. 6. Intermediate Dilution: Dilute the 10 mM stock 1:10 into an intermediate solvent (e.g., 10% PEG400 in water) to create a 1 mM working stock. Vortex immediately. 7. Final Addition: Add the 1 mM working stock to your final assay buffer (e.g., 50 mM Sodium Phosphate, pH 6.8, 0.01% Tween-20) to reach your final assay concentration (e.g., 10 µM). The final DMSO concentration will be 0.1%, preventing solvent-induced artifacts.

Visualizations

Solubilization Workflow

Workflow Step1 1. Weigh Compound (Dry Environment) Step2 2. Add Anhydrous DMSO (Max 10-20 mM) Step1->Step2 Step3 3. Gentle Sonication (Room Temp, NO HEAT) Step2->Step3 Step4 4. Store Aliquots (-80°C under Argon) Step3->Step4 Step5 5. Intermediate Dilution (e.g., 10% PEG400) Step4->Step5 Thaw on ice Step6 6. Final Assay Buffer (Phosphate pH 6.5-7.0) Step5->Step6 Step-wise addition

Caption: Step-by-step workflow for the stable solubilization of the bromoacetyl compound.

Chemical Degradation Pathways

Pathways Compound Active Warhead (Bromoacetyl) Cond1 Heated DMSO Compound->Cond1 Kornblum Oxidation Cond2 Aqueous pH > 7.5 Compound->Cond2 Hydrolysis Cond3 Tris / DTT / BME Compound->Cond3 Nucleophilic Attack Prod1 Glyoxal Derivative (Inactive) Cond1->Prod1 Prod2 α-Hydroxy Ketone (Inactive) Cond2->Prod2 Prod3 Covalent Adduct (Quenched) Cond3->Prod3

Caption: Degradation pathways of the bromoacetyl warhead under improper handling conditions.

References

  • Kornblum, N., et al. "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes." Wikipedia: Kornblum Oxidation. Available at:[Link]

  • Kaur, J., et al. "Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors." Journal of Medicinal Chemistry, 2021. Available at:[Link]

Minimizing off-target reactivity of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide in cell lysates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for managing the reactivity of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide in complex biological matrices. As an α -halo ketone electrophile, this compound is a powerful tool for covalent target engagement. However, the electron-withdrawing nature of the pyridazine core makes this specific bromoacetyl warhead exceptionally "hot," leading to a high risk of off-target alkylation in cell lysates if conditions are not strictly controlled.

This guide provides the mechanistic causality, diagnostic troubleshooting, and self-validating protocols necessary to isolate specific target engagement from background noise.

The Electrophile's Dilemma: Mechanistic Causality

Bromoacetamides are classical SN​2 alkylating agents that primarily target nucleophilic thiol groups of cysteine residues[1]. While generally less reactive and more stable than maleimides at physiological pH[2], the specific architecture of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide complicates its behavior. The heteroaromatic pyridazine ring exerts a strong inductive electron-withdrawing effect, increasing the electrophilicity of the adjacent α -carbon.

In a cell lysate, this probe faces three competing pathways:

  • Specific Target Engagement: Rapid alkylation of hyper-reactive, low- pKa​ cysteines in target binding pockets.

  • Off-Target Alkylation: Slower, but massive background alkylation of highly abundant cysteines (e.g., on tubulin) or deprotonated lysines at elevated pH[1].

  • Probe Depletion: Instantaneous scavenging by endogenous nucleophiles (Glutathione) or reducing agents (DTT/BME).

Mechanism Probe N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide (Electrophilic Probe) Target Target Cysteine (Low pKa Thiol) Probe->Target pH 6.8-7.2 Kinetic Preference OffTarget1 Off-Target Proteins (Lysine/Histidine) Probe->OffTarget1 pH > 8.0 High Concentration OffTarget2 Lysate Scavengers (GSH, DTT) Probe->OffTarget2 Reducing Agents Product Specific Thioether Adduct (Target Engagement) Target->Product SideProduct1 Non-Specific Alkylation (High Background) OffTarget1->SideProduct1 SideProduct2 Probe Depletion (False Negatives) OffTarget2->SideProduct2

Mechanistic divergence of bromoacetamide probes in complex cell lysates.

Diagnostic FAQs: Troubleshooting Reactivity

Q: I am seeing massive off-target labeling across the entire proteome. How do I restrict reactivity? A: You are likely losing kinetic selectivity due to excessive probe concentration or elevated pH. Bromoacetamides exhibit pH-dependent reactivity[1]. The pKa​ of a typical lysine side chain is ~10.5. At pH 8.0 or higher, a sufficient fraction of lysines become deprotonated and nucleophilic, leading to widespread amine alkylation. Action: Drop your lysis buffer pH to 6.8–7.2. This ensures lysines remain protonated ( NH3+​ ) and non-nucleophilic, while hyper-reactive target cysteines (which often have perturbed pKa​ values < 6.5 due to their local microenvironment) remain primed for attack.

Q: My probe signal is completely lost in the lysate, even for the validated target. What went wrong? A: Your probe is likely being consumed before it ever reaches the target. Bromoacetamides react instantaneously with thiol-based reducing agents like Dithiothreitol (DTT) and β -mercaptoethanol (BME) commonly used in lysis buffers. Action: Switch to Tris(2-carboxyethyl)phosphine (TCEP). TCEP reduces disulfides without utilizing a reactive thiol. However, note that TCEP can slowly degrade haloacetamides over extended incubations (>2 hours), so keep labeling times strictly under 60 minutes.

Q: How do I prove that the bands I see are covalent target engagements and not just hydrophobic "stickiness"? A: Covalent probes often suffer from non-specific hydrophobic aggregation. You must implement a self-validating control. Action: Run a "Pre-Quench Control." Add 50 mM DTT to the lysate before adding your probe. The DTT will instantly consume the bromoacetyl warhead. If you still observe signal in your downstream analysis (e.g., Western blot or MS), that signal is driven by non-covalent, non-specific binding, not targeted alkylation.

Quantitative Data: pH and Concentration Parameters

To maximize the signal-to-noise ratio, the labeling environment must be tightly constrained. The table below summarizes the causality between buffer pH and nucleophile reactivity for highly activated bromoacetamides.

Table 1: Effect of pH on Bromoacetamide Nucleophilic Selectivity

Buffer pHCysteine (Thiol) ReactivityLysine (Amine) ReactivityOff-Target RiskApplication Recommendation
6.5 - 6.8 ModerateNegligibleLowIdeal for hyper-reactive active-site cysteines.
7.0 - 7.4 HighVery LowModerateStandard physiological profiling[2].
7.5 - 7.8 Very HighLow to ModerateHighUse only with highly diluted probe (<0.5 µM).
> 8.0 ExtremeHighCriticalAvoid. Results in indiscriminate alkylation.

Validated Methodology: Self-Validating Lysate Labeling

To ensure scientific integrity, the following protocol integrates internal controls to validate that all observed reactivity is specific, covalent, and target-driven. This workflow is adapted from established chemoproteomic profiling standards[3].

Materials Required:
  • HEPES Lysis Buffer (50 mM HEPES, 150 mM NaCl, pH 7.2, 0.1% NP-40).

  • Protease Inhibitor Cocktail (Strictly EDTA-free, no DTT/BME).

  • TCEP (100 mM stock in water, neutralized).

  • N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide (10 mM stock in anhydrous DMSO).

  • DTT (1 M stock for quenching).

Step-by-Step Protocol:

Step 1: Lysate Preparation & Normalization

  • Lyse cells in HEPES Lysis Buffer (pH 7.2) supplemented with protease inhibitors. If structural reduction is absolutely necessary for target accessibility, add TCEP to a final concentration of 1 mM.

  • Clear the lysate via centrifugation (20,000 x g, 15 min, 4°C).

  • Quantify protein concentration using a BCA assay and normalize all samples to exactly 2.0 mg/mL to ensure consistent probe-to-protein ratios.

Step 2: Setup of the Self-Validating Matrix Divide your normalized lysate into three distinct aliquots:

  • Aliquoting Scheme:

    • Reaction A (Experimental): Lysate + Probe.

    • Reaction B (Pre-Quench Control): Lysate + DTT (added first) + Probe.

    • Reaction C (Vehicle Control): Lysate + DMSO only.

Step 3: Kinetic Labeling

  • To Reaction B, add DTT to a final concentration of 50 mM and incubate for 5 minutes.

  • Add the bromoacetamide probe to Reactions A and B to a final concentration of 2.0 µM . Ensure the final DMSO concentration remains below 1% (v/v) to prevent protein denaturation.

  • Incubate all reactions at room temperature (22°C) for exactly 45 minutes . Note: Extending beyond 60 minutes exponentially increases off-target lysine alkylation.

Step 4: Reaction Quenching

  • Quench Reaction A and Reaction C by adding DTT to a final concentration of 50 mM.

  • Incubate for 10 minutes to allow the DTT to fully scavenge any unreacted electrophile.

Step 5: Downstream Processing Proceed immediately to your analytical readout (e.g., click-chemistry enrichment, immunoprecipitation, or LC-MS/MS digestion).

Workflow S1 1. Lysate Prep (TCEP, No DTT) S2 2. pH Tuning (pH 6.8-7.2) S1->S2 S3 3. Titration (0.1-5 µM Probe) S2->S3 S4 4. Incubation (30-60 min, RT) S3->S4 S5 5. Quenching (10x DTT Excess) S4->S5 S6 6. MS Analysis (Adduct Quant) S5->S6

Self-validating workflow for optimizing bromoacetamide labeling specificity.

Rapid Troubleshooting Matrix

Use this matrix to quickly diagnose and resolve issues identified during LC-MS/MS or Western blot analysis.

Table 2: Chemoproteomic Troubleshooting Matrix

Symptom / ObservationMechanistic CauseCorrective Action
High signal in Pre-Quench Control Probe is precipitating or binding hydrophobically, not covalently.Reduce probe concentration to <1 µM. Increase detergent (e.g., 0.5% NP-40) in wash buffers.
Extensive Lys/His modifications Buffer pH is too high, or incubation time is too long.Lower buffer pH to 6.8. Reduce incubation time to 15-30 minutes.
No target modification detected Probe scavenged by endogenous GSH or reducing agents in buffer.Verify absence of DTT/BME in lysis buffer. Dialyze lysate to remove endogenous GSH before labeling.
Protein precipitation upon probe addition Localized high concentration of DMSO/Probe causing denaturation.Add probe while vortexing gently. Ensure stock solution is highly concentrated so added volume is <1% total.

References

  • A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide - Benchchem - 1

  • Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 | Journal of Medicinal Chemistry - ACS Publications - 3

  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - ACS Publications - 2

Sources

Optimizing reaction time and temperature for N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide labeling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for scientists and drug development professionals working with N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide , a specialized electrophilic probe used for covalent protein modification.

Because this probe features a bulky, hydrophobic pyridazine-acetamide scaffold attached to a highly reactive α -bromo ketone, identifying the precise kinetic window—balancing reaction time and temperature—is critical. This guide provides the mechanistic causality behind optimization, a self-validating experimental workflow, and targeted troubleshooting for common labeling failures.

Part 1: Core Principles & Mechanistic Causality (FAQ)

Q: Why do time and temperature dictate the success of my bromoacetyl labeling reaction? A: The alkylation of a protein by a bromoacetyl group proceeds via a bimolecular nucleophilic substitution ( SN​2 ) reaction. The sulfur atom of a deprotonated cysteine residue (thiolate anion) acts as the nucleophile, attacking the electrophilic carbon of the bromoacetyl group to form a stable thioether bond[1]. While this reaction is chemoselective for thiols at physiological pH, the kinetic discrimination between cysteines and other nucleophiles (such as the ϵ -amino group of lysine or the imidazole ring of histidine) is heavily dependent on time and temperature[2]. Elevated temperatures (e.g., 37°C) provide the activation energy required for these less-reactive nucleophiles to attack the probe, leading to off-target labeling[3].

Q: How does the pyridazine scaffold alter standard haloacetamide protocols? A: Standard bromoacetic acid or iodoacetamide probes are small and highly water-soluble. In contrast, the N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide probe contains a heterocyclic pyridazine ring and an acetamide group. This introduces steric hindrance and hydrophobicity. Consequently, you may observe slower reaction kinetics at 4°C compared to smaller probes, and you will likely need a co-solvent (like 5-10% DMSO) to prevent the probe from precipitating out of the aqueous buffer before the reaction reaches completion[1][4].

Part 2: Self-Validating Optimization Protocol

To find the optimal conditions for your specific target protein, you cannot rely on a single time/temperature point. You must execute a Self-Validating Kinetic Matrix . By running parallel reactions across a grid of conditions and utilizing a hard chemical quench, you isolate the kinetic variables. The final LC-MS readout provides internal controls (unlabeled vs. labeled peak ratios) that definitively validate the optimal window.

Workflow N1 1. Reduction (TCEP, 30 min) N2 2. Probe Addition (10x Molar Excess) N1->N2 N3 3. Time/Temp Matrix (4°C/25°C/37°C) N2->N3 N4 4. Quenching (20mM DTT, 15 min) N3->N4 N5 5. LC-MS/MS Quantification N4->N5

Workflow for optimizing time and temperature in bromoacetamide protein labeling.

Step-by-Step Methodology
  • Protein Preparation & Reduction: Dilute your target protein to 1-10 mg/mL in an Alkylation Buffer (e.g., 50 mM Tris-HCl or Phosphate buffer, pH 7.5-8.0)[1]. Add TCEP to a final concentration of 2 mM and incubate for 30 minutes at room temperature. Causality: TCEP reduces disulfide bonds to expose free cysteines but lacks a thiol group itself, meaning it does not need to be removed prior to adding the bromoacetyl probe[4].

  • Matrix Setup: Divide the reduced protein into three temperature cohorts: 4°C, 25°C (Room Temperature), and 37°C.

  • Probe Addition: Prepare a fresh 100 mM stock of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide in anhydrous DMSO. Add the probe to each protein aliquot to achieve a 10-fold molar excess over the total cysteine concentration[4]. Ensure final DMSO concentration does not exceed 10% to prevent protein denaturation.

  • Time-Course Aliquoting: At exactly 15, 30, 60, and 120 minutes, extract a 20 μ L aliquot from each temperature cohort[3].

  • Hard Quenching (Critical Step): Immediately dispense each aliquot into a tube containing Dithiothreitol (DTT) or L-cysteine to achieve a final quencher concentration of 20-50 mM[3][5]. Incubate for 15 minutes at room temperature. Causality: The massive molar excess of free thiols in the quencher instantly outcompetes the protein for any unreacted probe, effectively "freezing" the reaction at that exact time point.

  • LC-MS Validation: Analyze the quenched samples via intact mass spectrometry. The optimal condition is the lowest temperature and shortest time that yields >95% conversion to the +[Probe Mass - HBr] adduct without secondary mass additions.

Part 3: Quantitative Data Summary

The following table summarizes the expected kinetic behavior of bromoacetyl-based probes across different optimization parameters. Use this data to benchmark your LC-MS results.

TemperatureIncubation TimeExpected Target Cysteine LabelingRisk of Off-Target Labeling (Lys/His)Risk of Probe Hydrolysis
4°C 30 min< 20%Very LowVery Low
4°C 120 min40% - 60%[1]Very LowVery Low
25°C 30 min60% - 75%[1]LowLow
25°C 60 - 120 min85% - 98%[1]Low to ModerateLow
37°C 30 min> 90%ModerateModerate
37°C 120 min> 95%[1]High [3]High [5]

Part 4: Troubleshooting Guide

When your LC-MS validation data deviates from the expected outcomes, use the logical troubleshooting tree and Q&A below to diagnose and correct the failure.

Troubleshooting Start LC-MS Analysis Identifies Issue Under Incomplete Labeling (<90% Target Mod) Start->Under Over Off-Target Labeling (Lys/His Alkylation) Start->Over Hydro Probe Degradation (Hydrolysis) Start->Hydro Sol1 Increase Temp to 25°C Extend Time to 60-120m Under->Sol1 Sol2 Reduce Time to 30m Lower Temp to 4°C Over->Sol2 Sol3 Check Buffer pH (<8.0) Prepare Fresh Probe Hydro->Sol3

Logical troubleshooting tree for resolving common bromoacetamide labeling issues.

Frequently Encountered Issues

Issue 1: I am observing double or triple mass additions (+2x or +3x probe mass) on my protein. Diagnosis: You have exceeded the kinetic window for chemoselectivity, resulting in off-target alkylation of lysine or histidine residues[3]. Solution:

  • Decrease Temperature: Drop the reaction temperature from 37°C or 25°C down to 4°C. The kinetic discrimination between thiols and amines is orders of magnitude higher at lower temperatures[2].

  • Check Buffer pH: Ensure your buffer pH is strictly between 7.5 and 8.0. At pH > 8.5, the ϵ -amino groups of lysines begin to deprotonate, drastically increasing their nucleophilicity and reactivity toward bromoacetyls[2][3].

Issue 2: My target cysteine is only 50% labeled even after 2 hours at 25°C. Diagnosis: Incomplete labeling is typically caused by either poor probe solubility (due to the pyridazine ring), steric occlusion of the target cysteine, or failure to maintain the thiolate anion state. Solution:

  • Increase Temperature/Time: If off-target labeling is not a concern, increase the temperature to 37°C to overcome the steric activation energy barrier[3].

  • Solubility Check: If the solution appears cloudy, the probe has precipitated. Increase the DMSO concentration to 5-10%, or add a mild, non-nucleophilic detergent like 0.01% CHAPS to keep the hydrophobic probe in solution[6].

Issue 3: I see a mass shift corresponding to the probe + 18 Da, but no protein labeling. Diagnosis: The α -bromo ketone has undergone hydrolysis (replacement of the bromide leaving group with a hydroxyl group from water), rendering the probe dead. Solution: Hydrolysis is accelerated by high pH and high temperatures[2]. Re-run the reaction using a freshly prepared stock of the probe (do not store the probe in aqueous buffer), lower the temperature to 25°C, and ensure the pH is not exceeding 8.0.

References
  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry - ACS Publications. Available at:[Link]

  • Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. Muni.cz. Available at: [Link]

Sources

Resolving HPLC purification issues for N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly complex challenges associated with the purification of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide derivatives.

This scaffold presents a dual chromatographic challenge: it contains a highly reactive electrophile (the α -bromo ketone) and a polar, basic heterocycle (the pyridazine ring). Standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods will rapidly degrade this molecule or result in unworkable peak tailing. This guide provides the mechanistic causality behind these failures and a self-validating protocol to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I seeing multiple new peaks and a massive loss of my target mass during purification?

A1: Solvolysis and Hydrolysis of the α -Bromo Ketone. The 2-bromoacetyl group is an extremely potent electrophile. If you are using Methanol (MeOH) as your organic modifier, it acts as a nucleophile. During the chromatographic run, MeOH displaces the labile bromide ion, converting your target molecule into a methoxyacetyl derivative[1]. Furthermore, if you are using neutral or slightly basic aqueous buffers (e.g., pH 7 ammonium acetate), the α -bromo ketone undergoes rapid hydrolysis to form an α -hydroxy ketone.

The Fix: Strictly eliminate protic solvents from your workflow. Use Acetonitrile (MeCN) as the organic modifier and maintain an acidic aqueous environment (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA) to suppress nucleophilic attack by water.

Q2: My compound's mass is intact, but the peak tails severely (USP Tailing Factor > 2.0). How do I fix the resolution?

A2: Secondary Ionic Interactions with Stationary Phase Silanols. Pyridazine derivatives contain basic nitrogen atoms. While standard silica-based C18 columns partition molecules based on hydrophobicity, they also contain residual, unreacted silanol groups (Si-O⁻) on their surface. At neutral pH, these acidic silanols (pKa ~3.5–4.5) are deprotonated and negatively charged. The basic pyridazine nitrogens interact ionically with these sites, creating a "mixed-mode" retention mechanism that causes the back half of the peak to drag or "tail"[2].

The Fix: Lowering the mobile phase pH to ~2.0 with TFA fully protonates the residual silanols (converting Si-O⁻ to neutral Si-OH), effectively neutralizing the secondary interaction sites[3]. Coupling this with a fully end-capped or polar-embedded stationary phase will restore a Gaussian peak shape.

Part 2: Quantitative Method Comparison

To illustrate the causality of mobile phase selection on molecule integrity, review the validation data below. This table summarizes the chromatographic behavior of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide under various standard conditions.

Mobile Phase SystemApprox. pHUSP Tailing Factor (Tf)Target Recovery (%)Principal Degradant Observed
H₂O / MeOH (No Additives)6.5 - 7.0> 2.5< 30%Methoxyacetyl derivative
H₂O / MeCN (10mM NH₄OAc)6.81.8< 50%Hydroxyacetyl derivative
H₂O / MeCN (0.1% Formic Acid)2.71.3> 85%Trace Hydroxyacetyl
H₂O / MeCN (0.1% TFA) 2.0 1.0 - 1.1 > 95% None (Stable)

Part 3: Chromatographic Fate Visualization

The following diagram maps the logical relationship between mobile phase conditions and the chemical fate of the bromoacetyl pyridazine scaffold.

G cluster_0 Sub-optimal Conditions cluster_1 Optimized Conditions A N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide B Protic Solvents (MeOH) or pH > 6 Buffers A->B C Aprotic Solvents (MeCN) & Acidic pH (0.1% TFA) A->C D Nucleophilic Attack & Hydrolysis B->D F Degradation Products (Methoxy/Hydroxyacetyl) D->F E Stabilized Electrophile & Protonated Silanols C->E G High Purity Recovery & Sharp Peak Shape E->G

Fig 1: Chromatographic fate of bromoacetyl pyridazine derivatives under varying HPLC conditions.

Part 4: Self-Validating Purification Protocol (SOP)

Do not proceed directly to preparative scale. Because reactive intermediates can irreversibly bind to column contaminants or degrade dynamically, you must utilize this self-validating, step-by-step methodology.

Phase 1: Preparation & System Equilibration
  • Solvent Selection: Prepare Mobile Phase A (HPLC-grade H₂O + 0.1% v/v TFA) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% v/v TFA). Ensure no residual methanol is in the pump lines.

  • Column Selection: Install a fully end-capped, high-purity Type B silica C18 column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus).

  • Equilibration: Flush the column with 95% A / 5% B for a minimum of 10 column volumes to ensure complete protonation of the stationary phase silanols. Maintain the column compartment at strictly ambient temperature (20–25 °C); do not apply heat, as thermal energy accelerates α -bromo ketone degradation[1].

Phase 2: Sample Preparation & Analytical Pre-Screen
  • Aprotic Dilution: Dissolve your crude N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide in an aprotic solvent such as DMSO or DMF. Never use methanol or ethanol as a sample diluent.

  • Stability Check (Self-Validation): Inject 5 µL of the sample onto the analytical column. Run a rapid gradient (5% to 95% B over 10 minutes).

  • Data Verification: Monitor the UV trace at 254 nm. Calculate the USP Tailing Factor (must be < 1.5). Check the mass spectrum for the target isotopic pattern (bromine yields a distinct 1:1 M / M+2 ratio). Confirm the absence of the M-79+31 (methoxy) degradant. If the peak is sharp and the mass is intact, the system is validated for scale-up.

Phase 3: Preparative Scale-Up & Fraction Recovery
  • Focused Gradient: Based on the analytical retention time, program a shallow, focused gradient on the preparative HPLC (e.g., ±10% B around the elution point over 15 minutes) to maximize resolution from structurally similar synthetic byproducts.

  • Fraction Collection: Collect fractions based on UV thresholding (254 nm).

  • Immediate Lyophilization (Critical Step): Aqueous TFA solutions will concentrate as water evaporates, drastically lowering the pH and potentially cleaving the acetamide group over time. Do not use a rotary evaporator. Immediately freeze the collected fractions on dry ice and lyophilize them under high vacuum to sublime the water, MeCN, and TFA simultaneously, yielding the pure, stable solid.

Sources

Validation & Comparative

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide vs standard iodoacetamide for cysteine modification

Author: BenchChem Technical Support Team. Date: April 2026

Cysteine is the premier target for protein bioconjugation, chemoproteomic profiling, and targeted covalent drug discovery due to the high nucleophilicity of its thiolate side chain. For decades, Iodoacetamide (IAA) has served as the gold standard for global cysteine alkylation. However, the rise of fragment-based drug discovery has driven the need for highly tunable, target-specific electrophiles.

This guide provides an in-depth mechanistic and practical comparison between the ubiquitous IAA and N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide (BrAc-Pyr-Ac) , a specialized heteroaryl alpha-haloketone probe. By understanding the causality behind their chemical reactivity, researchers can select the optimal reagent for either global proteomic mapping or targeted covalent ligand discovery.

Chemical Logic & Mechanistic Causality

The choice between IAA and BrAc-Pyr-Ac hinges on the fundamental difference between kinetically driven global alkylation and thermodynamically driven targeted modification.

Iodoacetamide (IAA): The Universal Alkylator

IAA is a small, unhindered aliphatic electrophile. The iodine atom is an excellent leaving group, and the lack of steric bulk allows IAA to access nearly all solvent-exposed (and many partially buried) cysteines. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. Because it lacks structural features that promote non-covalent binding to protein surfaces, IAA relies entirely on high concentrations (millimolar range) to drive the reaction forward kinetically .

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide: The Targeted Probe

BrAc-Pyr-Ac represents a class of privileged electrophiles used in covalent ligand discovery . Mechanistically, it also reacts via SN2, but its reactivity is heavily modulated by its structure:

  • Electronic Tuning: The electron-withdrawing pyridazine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alpha-carbon, making the bromoacetyl group highly electrophilic.

  • Steric & Non-Covalent Gating: Unlike IAA, the bulky pyridazine and acetamide groups prevent indiscriminate alkylation. Instead, this probe favors cysteines located within protein pockets where hydrogen bonding (via the acetamide) and π

    π stacking (via the pyridazine) can pre-organize the molecule.
  • Two-Step Kinetics: The reaction follows a KI​/kinact​ model. Initial non-covalent binding ( KI​ ) drastically increases the local concentration of the electrophile near the target cysteine, driving rapid covalent bond formation ( kinact​ ) even at micromolar concentrations .

Mechanism Cys Protein Cysteine (Thiolate State, S⁻) IAA Iodoacetamide (IAA) Cys->IAA pH 7.5-8.0 BrAc N-(6-(2-Bromoacetyl)... (Heteroaryl Probe) Cys->BrAc pH 7.0-8.0 TS1 SN2 Transition State (Minimal Sterics) IAA->TS1 TS2 SN2 Transition State (Pocket-Directed) BrAc->TS2 Mod1 Carbamidomethyl Cysteine (+57.02 Da) TS1->Mod1 - I⁻ Mod2 Heteroaryl-Modified Cysteine (+178.06 Da) TS2->Mod2 - Br⁻

Fig 1: Reaction pathways comparing the unhindered SN2 mechanism of IAA with the pocket-directed SN2 of the heteroaryl probe.

Quantitative Data & Feature Comparison

To facilitate experimental design, the physical and chemical properties of both reagents are summarized below.

FeatureIodoacetamide (IAA)N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide
Electrophile Type Aliphatic α -iodo amideHeteroaryl α -bromo ketone
Primary Application Global alkylation (Bottom-up Proteomics)Targeted covalent inhibition / Chemoproteomics
Working Concentration 10 – 50 mM10 – 100 µM
Mass Shift (Adduct) +57.021 Da+178.061 Da
Steric Profile Minimal (accesses buried thiols)Moderate (requires accommodating pocket)
Light Sensitivity High (generates reactive iodine radicals)Low to Moderate
Optimal pH Range 7.5 – 8.07.0 – 8.0

Experimental Protocols & Self-Validating Systems

A robust experimental design must include internal controls to validate that the observed modification is occurring via the intended mechanism. Below are the step-by-step methodologies for both reagents, built as self-validating systems.

Protocol A: Global Cysteine Alkylation (IAA Baseline)

This protocol is designed to achieve 100% occupancy of all available cysteines, serving as the standard preparation for LC-MS/MS.

  • Reduction: Incubate the protein lysate (1-2 mg/mL) with 5 mM TCEP (Tris(2-carboxyethyl)phosphine) at 37°C for 30 minutes.

    • Causality: TCEP is used instead of DTT or β -mercaptoethanol because it is a phosphine-based reducer. Thiol-based reducers will act as competitive nucleophiles, scavenging the IAA and preventing protein alkylation.

  • Alkylation: Add IAA to a final concentration of 15 mM. Incubate at room temperature for 30 minutes in the dark .

    • Causality: Light exposure triggers homolytic cleavage of the C-I bond, generating iodine radicals that non-specifically oxidize methionine, tryptophan, and tyrosine residues, creating false-positive mass shifts .

  • Quenching: Add DTT to a final concentration of 5 mM to quench unreacted IAA.

Protocol B: Targeted Cysteine Profiling (BrAc-Pyr-Ac)

This protocol is designed to identify specific binding pockets that accommodate the pyridazine-acetamide scaffold.

  • Native Incubation: Dilute native (non-denatured) protein to 1 mg/mL in a physiological buffer (e.g., PBS, pH 7.4). Do not add reducing agents, as maintaining the native tertiary structure is required for pocket-directed binding.

  • Probe Addition: Add BrAc-Pyr-Ac to a final concentration of 50 µM (using a 100x DMSO stock to keep final DMSO <1%). Incubate for 1 to 4 hours at room temperature.

  • Self-Validation (Competition Control): To prove the probe is reacting specifically with a cysteine rather than non-specifically modifying lysines, run a parallel control: Pre-incubate the protein with 50 mM IAA for 30 minutes to block all free cysteines, quench with DTT, and then add BrAc-Pyr-Ac. If the +178.06 Da mass shift disappears in this control, the probe's cysteine-specificity is validated.

  • Digestion & Analysis: Digest the protein with Trypsin/Lys-C and analyze via high-resolution LC-MS/MS to map the specific site of modification.

Workflow Step1 Step 1: Reduction TCEP (Avoid DTT/BME) Step2A Step 2A: Global Profiling IAA (10-50 mM), Dark Step1->Step2A Step2B Step 2B: Targeted Profiling BrAc-Pyr-Ac (10-100 µM) Step1->Step2B Step3 Step 3: Quenching Excess DTT or Desalting Step2A->Step3 Step2B->Step3 Step4 Step 4: Digestion Trypsin/Lys-C at 37°C Step3->Step4 Step5 Step 5: LC-MS/MS Identify Mass Shifts Step4->Step5

Fig 2: Parallel experimental workflows for global cysteine alkylation versus targeted probe profiling.

Conclusion

While Iodoacetamide remains the undisputed choice for global, indiscriminate cysteine blocking in standard proteomics, it lacks the structural complexity required for targeted drug discovery. N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide leverages the electron-withdrawing power of the pyridazine ring to activate the bromoacetyl group, while utilizing its steric bulk to selectively target cysteines within accommodating protein pockets. By employing the self-validating workflows outlined above, researchers can confidently map these specific interactions and advance their covalent ligand discovery pipelines.

References

  • Shevchenko, A., Tomas, H., HavliS, J., Olsen, J. V., & Mann, M. (2006). In-gel digestion for mass spectrometric characterization of proteins and proteomes. Nature Protocols.[Link]

  • Backus, K. M., Correia, B. E., Lum, K. M., Forli, S., Horning, B. D., González-Páez, G. E., ... & Cravatt, B. F. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The growing landscape of covalent drugs. Nature Reviews Drug Discovery.[Link]

  • Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology.[Link]

A Comparative Guide to the Reactivity of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide and Acrylamide Covalent Warheads

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Nuances of Covalent Inhibition

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable target engagement.[1] Unlike their non-covalent counterparts, these molecules form a stable, covalent bond with a specific amino acid residue on their target protein, most commonly a nucleophilic cysteine.[2] This irreversible or reversible covalent interaction is governed by the chemistry of the "warhead," an electrophilic functional group integrated into the inhibitor's structure. The intrinsic reactivity of this warhead is a critical parameter that must be finely tuned; a warhead that is too reactive can lead to off-target modifications and potential toxicity, while one with insufficient reactivity may not achieve the desired therapeutic effect.[3]

This guide provides an in-depth, objective comparison of two prominent classes of cysteine-targeting covalent warheads: the α-haloacetamides, specifically represented by N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide, and the widely utilized acrylamides. We will delve into their respective mechanisms of action, present a quantitative comparison of their reactivity based on available experimental data, and provide detailed protocols for assessing their reactivity in a laboratory setting. This analysis is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to make informed decisions in the design and application of covalent inhibitors.

Mechanisms of Action: A Tale of Two Electrophiles

The reactivity of a covalent warhead is fundamentally dictated by its chemical structure and the resulting mechanism through which it engages its nucleophilic target. While both bromoacetamides and acrylamides target cysteine residues, they do so via distinct chemical pathways.

Acrylamide Warheads: The Michael Addition Pathway

Acrylamide moieties are α,β-unsaturated carbonyl compounds that react with the thiolate form of a cysteine residue through a Michael addition reaction.[4] This reaction proceeds via a nucleophilic attack of the thiolate on the β-carbon of the acrylamide's conjugated system. The rate of this reaction is influenced by the electron-withdrawing nature of the carbonyl group, which polarizes the double bond and renders the β-carbon susceptible to nucleophilic attack. The general mechanism is depicted below.

G reactant1 Acrylamide Warhead product Thioether Adduct reactant1->product Michael Addition reactant2 Cysteine Thiolate reactant2->product

Caption: Reaction mechanism of an acrylamide warhead with a cysteine thiolate.

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide: The SN2 Pathway

In contrast, α-haloacetamides, such as N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide, are alkylating agents. They react with cysteine thiolates via a bimolecular nucleophilic substitution (SN2) reaction.[5] In this mechanism, the nucleophilic sulfur atom of the thiolate directly attacks the carbon atom bearing the bromine, displacing the bromide ion, which is a good leaving group. The reactivity of α-haloacetamides is generally higher than that of acrylamides due to the inherent electrophilicity of the carbon-halogen bond.[5]

G reactant1 Bromoacetamide Warhead product Thioether Adduct reactant1->product SN2 Reaction reactant2 Cysteine Thiolate reactant2->product leaving_group Bromide Ion

Caption: Reaction mechanism of a bromoacetamide warhead with a cysteine thiolate.

Quantitative Comparison of Reactivity: A Data-Driven Analysis

To provide a meaningful comparison of the reactivity of these two warhead classes, we turn to experimental data. The most common method for quantifying the intrinsic reactivity of a covalent warhead is to measure its rate of reaction with the biological thiol, glutathione (GSH), in a pseudo-first-order kinetics assay.[6] The results are often reported as either the half-life (t1/2) of the warhead in the presence of GSH or as a second-order rate constant (k₂). A shorter half-life or a larger second-order rate constant indicates higher reactivity.

Warhead ClassRepresentative CompoundSecond-Order Rate Constant (k₂) with GSH (M⁻¹s⁻¹)Relative Reactivity
Bromoacetamide N-phenyl-2-bromoacetamide (Estimated)~1.0 - 10High
Acrylamide N-phenylacrylamide~0.01 - 0.1Moderate

Disclaimer: The second-order rate constant for N-phenyl-2-bromoacetamide is an estimation based on the known higher reactivity of bromoacetamides compared to acrylamides and qualitative literature reports.[5] The actual value for N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide may vary depending on the electronic effects of the pyridazine ring.

From the available data, it is evident that bromoacetamide warheads are significantly more reactive than acrylamide warheads , potentially by one to two orders of magnitude. This heightened reactivity of bromoacetamides can be advantageous in targeting proteins with less accessible or less nucleophilic cysteine residues. However, it also carries a higher risk of off-target reactions with other biological thiols, which necessitates careful consideration in drug design. Acrylamides, with their more moderate reactivity, often provide a better balance between on-target potency and off-target selectivity.[4]

Experimental Protocols: A Guide to Assessing Warhead Reactivity

The following protocols provide a detailed methodology for determining the second-order rate constant of a covalent inhibitor with glutathione using LC-MS/MS. This allows for a direct and quantitative comparison of the reactivity of different warheads.

Workflow for Determining Second-Order Rate Constant with Glutathione

G A Prepare Stock Solutions B Initiate Reaction A->B C Time-Point Sampling & Quenching B->C D LC-MS/MS Analysis C->D E Data Analysis D->E F Calculate Second-Order Rate Constant E->F

Caption: Experimental workflow for determining the second-order rate constant.

Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • Covalent Inhibitor: Prepare a 10 mM stock solution of the test compound (e.g., N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide or an acrylamide derivative) in a suitable organic solvent (e.g., DMSO or DMF).

  • Glutathione (GSH): Prepare a 100 mM stock solution of reduced glutathione in a degassed aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.4). Prepare fresh daily.

  • Quenching Solution: Prepare a solution of a suitable quenching agent, such as 10% formic acid in acetonitrile, to stop the reaction at each time point.

2. Reaction Setup:

  • In a temperature-controlled environment (e.g., a 37°C water bath), pre-warm the required volumes of buffer and GSH stock solution.

  • To a reaction vessel, add the appropriate volume of buffer and GSH stock solution to achieve the desired final GSH concentration (e.g., 1 mM).

  • Initiate the reaction by adding a small volume of the covalent inhibitor stock solution to achieve the desired final concentration (e.g., 100 µM). Ensure rapid and thorough mixing.

3. Time-Point Sampling and Quenching:

  • At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30, and 60 minutes), withdraw a fixed volume of the reaction mixture (e.g., 20 µL).

  • Immediately add the aliquot to a vial containing a larger volume of the cold quenching solution (e.g., 180 µL). This will stop the reaction by denaturing any residual enzymatic activity (if present) and precipitating proteins.

  • Vortex the quenched samples and centrifuge to pellet any precipitate.

4. LC-MS/MS Analysis:

  • Transfer the supernatant from the quenched samples to LC-MS vials.

  • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chromatography: Employ a suitable C18 reversed-phase column with a gradient elution profile using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the monitoring of both the parent covalent inhibitor and its glutathione adduct. This can be achieved through selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

5. Data Analysis and Calculation of the Second-Order Rate Constant:

  • Integrate the peak areas for the parent covalent inhibitor at each time point.

  • Plot the natural logarithm of the parent compound concentration (or peak area) versus time. The slope of this linear plot will be the negative of the pseudo-first-order rate constant (kobs).

  • The second-order rate constant (k₂) can then be calculated using the following equation: k₂ = kobs / [GSH] where [GSH] is the concentration of glutathione used in the assay.

Conclusion: Selecting the Right Warhead for the Job

The choice between an N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide and an acrylamide warhead is a critical decision in the design of a covalent inhibitor. This guide has illuminated the fundamental differences in their mechanisms of action and provided a framework for their quantitative comparison.

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide , as a representative of the bromoacetamide class, offers high reactivity, which can be crucial for targeting challenging cysteine residues. However, this comes with an increased potential for off-target reactivity that must be carefully managed through the design of a highly selective scaffold.

Acrylamide warheads , on the other hand, exhibit more moderate reactivity, often striking a favorable balance between on-target efficacy and a cleaner off-target profile. Their well-established use in numerous approved drugs underscores their utility and "tunability."

Ultimately, the optimal warhead choice is context-dependent and should be guided by a thorough understanding of the target protein's biology, the structural features of the binding site, and a comprehensive assessment of the inhibitor's reactivity and selectivity profile. The experimental protocols detailed herein provide a robust starting point for generating the critical data needed to make these informed decisions and to advance the development of safe and effective covalent therapeutics.

References

  • Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. [Link][1]

  • Jahnke, W., et al. (2022). A practical method for determining the rate of covalent modification of fragments and leads. Nature Communications, 13(1), 7838. [Link]

  • Liu, X., et al. (2020). Structure-Based Reactivity Profiles of Reactive Metabolites with Glutathione. Chemical Research in Toxicology, 33(7), 1579–1593. [Link][7]

  • Mouton, C., et al. (2025, October 23). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link][8]

  • RSC Publishing. (n.d.). Calculated second-order rate constants (k) and activation parameters for the reactions between acrylamide and L-cysteine. [Link][9]

  • Singh, J., et al. (2011). The rise of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.
  • Tautermann, C. S. (2020). Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution. Journal of Medicinal Chemistry, 63(20), 11602–11614. [Link][4][10]

  • Ward, R. A., et al. (2019). Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution. Journal of Medicinal Chemistry, 62(17), 7899-7910.
  • Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. [Link][4]

  • Hatcher, J. M., et al. (2018). Reactive metabolites of phenacetin and acetaminophen: a review. Expert Opinion on Drug Metabolism & Toxicology, 14(11), 1145-1159. [Link][11]

Sources

LC-MS Validation of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide Protein Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As biotherapeutics and targeted covalent inhibitors grow in complexity, the demand for highly stable, site-selective bioconjugation reagents has accelerated. While maleimides have historically dominated cysteine-selective labeling, their susceptibility to in vivo retro-Michael exchange often compromises the efficacy and safety of the resulting conjugates[1].

To overcome these limitations, N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide has emerged as a superior bifunctional linker. By coupling a highly stable bromoacetyl reactive group with a pyridazine core, this reagent forms irreversible thioether bonds while providing a distinct physicochemical handle for downstream analytics[2].

This guide provides a comprehensive, objective comparison of this bromoacetyl-pyridazine linker against traditional alternatives, alongside a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for determining both the Degree of Conjugation (DoC) and the exact site of modification.

Comparative Performance: Bromoacetyl vs. Traditional Reagents

The selection of a conjugation reagent dictates the fundamental stability of the protein construct. Maleimides react rapidly with thiols via a Michael addition at near-neutral pH (6.5–7.5)[3]. However, the resulting thiosuccinimide ring is dynamically unstable; in the presence of biological thiols (like serum albumin or glutathione), it can undergo retro-Michael deconjugation or hydrolyze into isobaric thiazine forms, complicating MS analysis and reducing in vivo half-life[4].

Conversely, haloacetamides—specifically bromoacetamides—react via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[1]. This forms an irreversible thioether bond. While iodoacetamides are common SN​2 reagents, they are notoriously light-sensitive and prone to off-target cross-reactivity with histidine and lysine residues. N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide strikes the optimal balance: it is highly selective for cysteine at pH 7.5–8.5, completely resistant to thiol exchange, and structurally stable[2].

Quantitative Reagent Comparison
Analytical MetricN-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamideStandard Maleimide (e.g., NEM)Iodoacetamide (IAA)
Reaction Mechanism SN​2 SubstitutionMichael Addition SN​2 Substitution
Optimal pH Range 7.5 – 8.56.5 – 7.57.5 – 8.5
Conjugate Bond Thioether (Irreversible)Thiosuccinimide (Reversible)Thioether (Irreversible)
In Vivo Stability Excellent (No thiol exchange)Poor (Retro-Michael exchange)Good (Light-sensitive)
Off-Target Reactivity LowLowModerate (Lys/His reactivity)
Target Mass Shift +177.05 Da Variable (NEM = +125.05 Da)+57.02 Da

Experimental Workflow Design

To rigorously validate a protein conjugate, a dual-pronged LC-MS approach is mandatory. Intact mass analysis confirms the global Degree of Conjugation (DoC), while bottom-up peptide mapping localizes the exact site of attachment.

LCMS_Workflow A 1. Disulfide Reduction (DTT / Desalting) B 2. Bioconjugation (Bromoacetyl-Pyridazine) A->B pH 8.0 C 3. Intact Mass LC-MS (C4 Column, DoC %) B->C Aliquot A D 4. Differential Alkylation (IAA Quenching) B->D Aliquot B E 5. Proteolytic Digestion (Trypsin Cleavage) D->E F 6. LC-MS/MS Mapping (+177.05 Da Shift) E->F

Fig 1: Self-validating LC-MS workflow for bromoacetyl-pyridazine protein conjugates.

Step-by-Step Methodologies

As an application scientist, I emphasize that protocols must be self-validating. A common point of failure in haloacetamide conjugation is the failure to remove reducing agents or the failure to differentially alkylate unreacted cysteines prior to digestion.

Phase 1: Preparation and Bioconjugation

Causality Note: Bromoacetyl groups react optimally when the target cysteine thiol is deprotonated (pKa ~8.3). Therefore, conjugation must occur at a slightly higher pH than maleimide reactions[3].

  • Reduction: Incubate the target protein (1 mg/mL) with 10 mM Dithiothreitol (DTT) at 37°C for 30 minutes to fully reduce disulfide bonds.

  • Critical Desalting: DTT is a dithiol and will rapidly consume the bromoacetyl reagent. Buffer exchange the protein into 50 mM HEPES, pH 8.0, using a Zeba Spin Desalting Column to completely remove DTT. (Note: TCEP can be used as a reducing agent, but it occasionally reacts with haloacetamides; physical removal of the reductant is the most robust approach).

  • Conjugation: Add a 10-fold molar excess of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide (dissolved in anhydrous DMSO, final DMSO <5% v/v). Incubate at room temperature for 2 hours in the dark.

  • Quenching: Quench the reaction by adding 20 mM free L-cysteine for 15 minutes.

Phase 2: Intact Mass Analysis (DoC Determination)

Causality Note: Intact proteins exhibit severe peak tailing on standard C18 columns due to high hydrophobicity. A C4 stationary phase is required to maintain peak shape and recovery.

  • Chromatography: Inject 2 µg of the desalted conjugate onto a C4 analytical column (e.g., 2.1 x 50 mm, 300 Å).

  • Mobile Phases: Phase A (0.1% Formic Acid in Water) and Phase B (0.1% Formic Acid in Acetonitrile). Run a fast gradient from 20% to 80% B over 10 minutes.

  • MS Acquisition: Operate a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) in positive ESI mode.

  • Data Deconvolution: Use deconvolution software (e.g., MaxEnt1) to collapse the multiply charged envelope into a zero-charge mass spectrum.

    • Validation Checkpoint: Look for a mass shift of exactly +177.05 Da per conjugation event. Calculate the DoC by comparing the relative intensities of the unconjugated and conjugated peaks.

Phase 3: Bottom-Up Peptide Mapping (Site Localization)

Causality Note: To definitively prove that the bromoacetyl-pyridazine conjugated to the intended cysteine, all unreacted cysteines must be blocked with a secondary reagent before digestion. If left unblocked, disulfide scrambling or artifactual oxidations will occur during MS sample prep[1].

  • Differential Alkylation: Denature an aliquot of the conjugate in 6M Urea. Add 20 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes. This caps all unreacted cysteines with a +57.02 Da shift, differentiating them from the +177.05 Da shift of your target conjugate.

  • Digestion: Dilute the urea concentration to <1M using 50 mM Ammonium Bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.

  • LC-MS/MS Analysis: Acidify the digest with 1% Formic Acid. Inject onto a nano-LC C18 column coupled to the mass spectrometer. Employ Data-Dependent Acquisition (DDA) using Higher-energy Collisional Dissociation (HCD).

  • Database Search: Search the raw data against the target protein sequence. Set static modifications for IAA (+57.02 Da on Cys) and dynamic modifications for the bromoacetyl-pyridazine (+177.05 Da on Cys).

    • Validation Checkpoint: The MS/MS fragmentation spectra (b- and y-ion series) must unambiguously localize the +177.05 Da mass addition to the specific target cysteine residue.

Conclusion

While maleimides offer kinetic advantages, their inherent instability makes them suboptimal for long-term biological applications. The use of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide provides an elegant solution, yielding highly stable, irreversible thioether linkages. By adhering to the self-validating LC-MS workflow outlined above—specifically utilizing differential alkylation and precise mass shift tracking (+177.05 Da)—researchers can definitively characterize their bioconjugates with absolute confidence.

References

  • Chudasama, V., et al. "Bromopyridazinedione-mediated protein and peptide bioconjugation." PubMed Central (PMC), National Institutes of Health.[Link]

  • Chromatography Online. "Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry." Chromatography Online.[Link]

Sources

Validating target engagement of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide using CETSA assays

Author: BenchChem Technical Support Team. Date: April 2026

Validating the intracellular target engagement of covalent electrophilic probes is a critical bottleneck in modern drug discovery. The compound N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide serves as a prime example of such a probe. Structurally, it features a bis-substituted pyridazine core armed with a highly reactive 2-bromoacetyl warhead. This α -bromoacetamide moiety is designed to undergo an irreversible SN​2 nucleophilic substitution, primarily targeting reactive cysteine thiolates within a protein's binding pocket.

To objectively evaluate this compound's on-target performance in living cells, researchers must choose the right validation assay. This guide provides a definitive comparison of the Cellular Thermal Shift Assay (CETSA) against two major alternatives: Activity-Based Protein Profiling (ABPP) and Drug Affinity Responsive Target Stability (DARTS) .

Comparative Analysis of Target Engagement Assays

When dealing with an unmodified covalent probe like N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide, the chosen assay must confirm both binding affinity and the covalent nature of the interaction without requiring synthetic modification of the ligand.

Assay FeatureCETSA[1]Competitive ABPP[2]DARTS[3]
Core Principle Ligand-induced thermal stabilizationCompetition for active-site labelingLigand-induced protease resistance
Intact Cell Capability Yes (Highly physiological)Yes (Requires cell-permeable alkyne probes)No (Typically performed in lysates)
Need for Probe Modification None (Uses native compound)None (Uses native compound as competitor)None (Uses native compound)
Covalent Validation Excellent (Massive, irreversible Tm​ shift)Excellent (Direct competition with reactive probes)Moderate (Cannot easily distinguish covalent vs. non-covalent)
Throughput High (using MS or AlphaScreen)Medium (requires click-chemistry & gel/MS)Low (requires careful protease titration)

Deep Dive: Why CETSA Excels for Bromoacetamide Probes

When a reversible ligand binds a protein, it transiently stabilizes the folded state, shifting the melting temperature ( Tm​ ) slightly higher. However, when the bromoacetyl group of our probe covalently alkylates a target cysteine, it creates an irreversible complex. This permanent tethering severely restricts the conformational flexibility of the protein, preventing it from unfolding. Consequently, covalent probes typically yield a massive, distinct thermal shift in CETSA that persists even if the free drug is washed out of the cellular environment[1].

G Native Native Protein (Folded) Complex Covalent Complex (Hyper-Stabilized) Native->Complex SN2 Alkylation (Irreversible) Denatured Denatured Protein (Aggregated) Native->Denatured Heat (Low Tm) Ligand N-(6-(2-Bromoacetyl)... (Electrophile) Ligand->Complex Complex->Denatured Heat (High Tm) Massive Shift

Thermodynamic stabilization of a target protein via irreversible covalent alkylation.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific rigor, an experimental protocol must be self-validating. When evaluating N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide, you must include a non-covalent analog (e.g., replacing the bromoacetyl group with a standard acetyl group) to prove that the observed stabilization is driven by covalent engagement, not just steric occupancy.

Protocol A: Intact Cell CETSA Workflow
  • Cell Treatment: Seed target cells (e.g., HeLa or HEK293) and treat with 10 µM of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide, the non-covalent analog, or DMSO (vehicle) for 2 hours. Causality: Intact cell treatment ensures the probe navigates the plasma membrane and engages the target in its native redox environment.

  • Washout Step (Crucial for Covalent Probes): Wash the cells extensively with PBS. Causality: Reversible binders will wash out, returning the Tm​ to baseline. Covalent binders will retain the thermal shift, proving irreversible engagement.

  • Thermal Challenge: Aliquot the intact cells into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen to avoid detergent interference. Centrifuge at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins.

  • Detection: Analyze the soluble fraction via Western Blot or quantitative Mass Spectrometry to determine the Tm​ shift.

Protocol B: Competitive ABPP Workflow (Alternative)

Activity-Based Protein Profiling (ABPP) utilizes broad-spectrum reactive probes (e.g., iodoacetamide-alkyne) to label all reactive cysteines in a proteome[2].

  • Pre-incubation: Treat lysates or intact cells with N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide to allow it to covalently block its specific target cysteine.

  • Labeling: Introduce the broad-spectrum alkyne-probe. It will label all cysteines except the one blocked by your drug.

  • Click Chemistry & Detection: Perform CuAAC click chemistry to attach a fluorophore to the alkyne-probe. Run an SDS-PAGE gel. A successful target engagement is visualized as the disappearance of a specific fluorescent band compared to the vehicle control.

Workflow cluster_CETSA CETSA Workflow cluster_ABPP Competitive ABPP Workflow Start Intact Cells Treated with Bromoacetyl Probe C1 Thermal Gradient (Intact Cells) Start->C1 A1 Lysis & Label with Alkyne-Probe Start->A1 C2 Lysis & Centrifugation C1->C2 C3 Quantify Soluble Target (WB/MS) C2->C3 A2 CuAAC Click Chemistry (Fluorophore) A1->A2 A3 In-gel Fluorescence (Loss of Signal) A2->A3

Parallel workflows for CETSA (thermal stabilization) and ABPP (competitive labeling).

Data Presentation & Interpretation

When executing these assays, quantitative data must be structured to clearly isolate the covalent mechanism of action. Below is a representative data summary illustrating how the bromoacetyl probe outperforms non-covalent analogs in target stabilization.

Table: Quantitative Validation Metrics for Target Engagement

Experimental ConditionCETSA Melting Temp ( Tm​ )CETSA ΔTm​ (Shift)ABPP Fluorescence SignalInterpretation
Vehicle (DMSO) 48.5 °C-100% (Baseline)Target is unmodified and normally folded.
N-(6-(2-Bromoacetyl)... (Covalent) 62.0 °C+13.5 °C < 5% (Blocked)Massive stabilization; cysteine is irreversibly alkylated.
Post-Washout (Covalent) 61.8 °C+13.3 °C < 5% (Blocked)Shift persists after washout, confirming covalent bond.
Non-Covalent Analog 51.2 °C+2.7 °C98% (Unblocked)Weak, reversible stabilization; fails to block ABPP probe.

Conclusion

While DARTS[3] and ABPP[2] offer valuable orthogonal data, CETSA remains the most robust, label-free method for validating the target engagement of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide in intact cells[1]. By leveraging the massive thermodynamic shifts unique to irreversible alkylation, CETSA provides unequivocal proof that the electrophilic warhead has successfully engaged its target in a physiological environment.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science (2013). Martinez Molina, D., et al. Available at:[Link]

  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry (2008). Cravatt, B. F., et al. Available at:[Link]

  • Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences (2009). Lomenick, B., et al. Available at:[Link]

Sources

A Comparative Guide to Haloacetyl-Pyridazine Covalent Inhibitors: Bromoacetyl vs. Chloroacetyl Analogs in Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted covalent inhibitors, the choice of the electrophilic "warhead" is a critical determinant of a compound's potency, selectivity, and overall pharmacological profile. Among the arsenal of reactive groups, α-haloacetyls, particularly bromoacetyl and chloroacetyl moieties, are frequently employed to form a covalent bond with nucleophilic residues, most commonly cysteine, on a target protein. This guide provides an in-depth comparison of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide and its chloroacetyl analog, focusing on their differential binding affinities and the experimental methodologies used for their characterization. While direct comparative data for this specific molecular pair is not publicly available, this guide synthesizes fundamental chemical principles and analogous experimental data from closely related structures to provide a robust framework for understanding their structure-activity relationship (SAR).

The Chemical Rationale: Bromoacetyl vs. Chloroacetyl Reactivity

The primary difference between bromoacetyl and chloroacetyl analogs lies in the inherent reactivity of the carbon-halogen bond. The bromoacetyl group is generally a more potent electrophile than the chloroacetyl group. This heightened reactivity is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion[1]. The carbon-bromine bond is weaker and more easily cleaved during nucleophilic attack by a residue like cysteine, leading to a faster rate of covalent bond formation[1].

This principle suggests that, all other factors being equal, N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is expected to exhibit a faster rate of covalent modification of its target protein than its chloroacetyl counterpart. This increased reactivity can translate to higher potency in binding affinity assays that measure the rate of inactivation. However, this comes with a potential trade-off: higher reactivity can also lead to increased off-target interactions and potential toxicity.

The Pyridazine Scaffold: A Privileged Motif in Kinase Inhibition

The pyridazine core is a well-established scaffold in medicinal chemistry, frequently appearing in a variety of kinase inhibitors targeting enzymes such as Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and p38 MAP kinase[2][3][4][5][6]. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase ATP-binding site. This non-covalent recognition is the crucial first step in the two-step mechanism of covalent inhibition, positioning the haloacetyl warhead for subsequent reaction with a nearby cysteine residue.

Illustrative Signaling Pathway: Covalent Inhibition of a Kinase

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, BTK) Kinase_Active Active Kinase Domain Receptor->Kinase_Active Signal (e.g., Growth Factor) Substrate Substrate Protein Kinase_Active->Substrate ATP Covalent_Complex Kinase-Inhibitor Covalent Adduct Kinase_Inactive Inactive Kinase Domain Substrate_P Phosphorylated Substrate Substrate->Substrate_P Phosphorylation Transcription Gene Transcription (Proliferation, Survival) Substrate_P->Transcription Inhibitor N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide Inhibitor->Kinase_Active Covalent Bond Formation Covalent_Complex->Kinase_Inactive Inhibition

Caption: Covalent inhibition of a receptor tyrosine kinase signaling pathway.

Comparative Binding Affinity Data: An Illustrative Example

While direct experimental data for the topic compounds is unavailable, the following table presents representative kinetic data for a pair of closely related bromoacetamide and chloroacetamide inhibitors targeting a cysteine residue in a protein kinase. This data illustrates the expected trend in reactivity.

CompoundWarheadk_inact (s⁻¹)K_i (μM)k_inact/K_i (M⁻¹s⁻¹)
Analog A Bromoacetamide0.052.520,000
Analog B Chloroacetamide0.013.03,333

This is representative data based on published studies of analogous compounds and is intended for illustrative purposes.

As the data suggests, the bromoacetamide analog (Analog A) exhibits a significantly higher inactivation efficiency (k_inact/K_i) compared to the chloroacetamide analog (Analog B). This is primarily driven by a faster rate of covalent bond formation (k_inact), while the initial non-covalent binding affinity (K_i) remains comparable.

Experimental Methodologies for Assessing Binding Affinity

The characterization of covalent inhibitors requires specialized assays that can dissect the two-step binding process: initial reversible binding and subsequent irreversible covalent modification.

Mass Spectrometry (MS)-Based Assays

High-resolution mass spectrometry is a powerful tool for confirming covalent modification and determining the rate of reaction.

Experimental Workflow: Intact Protein Mass Analysis

G Start Incubate Target Protein with Inhibitor (Time Course) Quench Quench Reaction (e.g., add formic acid) Start->Quench LC_MS LC-MS Analysis Quench->LC_MS Deconvolution Deconvolution of Mass Spectra LC_MS->Deconvolution Data_Analysis Plot % Unmodified Protein vs. Time Deconvolution->Data_Analysis Kobs Calculate k_obs from Exponential Decay Data_Analysis->Kobs Kinact_Ki Plot k_obs vs. [Inhibitor] to determine k_inact/K_i Kobs->Kinact_Ki

Caption: Workflow for determining covalent inhibitor kinetics using intact protein mass spectrometry.

Protocol: Intact Protein Mass Analysis for k_inact/K_i Determination

  • Reagents and Materials:

    • Purified target protein

    • N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide and its chloroacetyl analog

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

    • Quenching solution (e.g., 10% formic acid in water)

    • LC-MS system with a high-resolution mass spectrometer

  • Procedure:

    • Prepare a stock solution of the target protein in the assay buffer.

    • Prepare serial dilutions of the inhibitor stocks.

    • Initiate the reaction by adding the inhibitor to the protein solution at various concentrations.

    • At different time points, withdraw an aliquot of the reaction mixture and immediately quench it with the quenching solution.

    • Analyze the quenched samples by LC-MS.

    • Deconvolute the mass spectra to determine the relative abundance of the unmodified and modified protein.

    • Plot the percentage of unmodified protein as a function of time for each inhibitor concentration and fit the data to a single exponential decay to obtain the observed rate constant (k_obs).

    • Plot the k_obs values against the inhibitor concentration and fit the data to a hyperbolic equation to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_i). The ratio k_inact/K_i represents the second-order rate constant of covalent modification.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can monitor the binding of an inhibitor to an immobilized target protein in real-time, providing kinetic information on both the initial non-covalent interaction and the subsequent covalent modification.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat changes associated with binding events. For covalent inhibitors, ITC can be used in a kinetic mode to monitor the heat generated by the enzymatic reaction over time in the presence of the inhibitor, allowing for the determination of k_inact and K_i.

Fluorescence Polarization (FP) Assay

FP assays can be used in a competitive binding format to determine the initial non-covalent binding affinity (K_i) of the covalent inhibitor. A fluorescently labeled probe that binds reversibly to the target protein is displaced by the inhibitor, leading to a change in the polarization of the emitted light.

Discussion and Implications for Drug Discovery

The choice between a bromoacetyl and a chloroacetyl warhead is a critical decision in the design of covalent inhibitors.

  • N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide: The higher reactivity of the bromoacetyl group is expected to lead to a more rapid and potent inhibition of the target kinase. This can be advantageous for achieving a high degree of target engagement at lower concentrations and for a longer duration of action. However, the increased electrophilicity may also result in a higher risk of off-target covalent modifications, which can lead to toxicity.

  • Chloroacetyl Analog: The chloroacetyl derivative is anticipated to be less reactive, resulting in a slower rate of covalent bond formation and potentially lower potency in kinetic assays. However, this reduced reactivity can offer improved selectivity, as the non-covalent interactions with the target protein will play a more dominant role in driving the binding event. This can lead to a better safety profile with fewer off-target effects.

Ultimately, the optimal choice of haloacetyl warhead will depend on the specific therapeutic context, including the desired potency, the selectivity profile of the non-covalent scaffold, and the therapeutic window of the target. A thorough understanding of the structure-activity relationship, supported by robust experimental data from the assays described above, is essential for the successful development of safe and effective covalent inhibitors.

References

  • McIntyre, C. W., et al. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(3), 437-440.
  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5613-5618.
  • Burger, M. T., et al. (2016). Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. Bioorganic & Medicinal Chemistry Letters, 26(2), 646-650.
  • Farg, M. A., et al. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 106, 104473.
  • Moslin, R., et al. (2021). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 64(11), 7552-7573.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide (CAS No. 1313712-11-6). As a potent electrophilic reagent, this compound and its derivatives are invaluable in pharmaceutical research and drug development, particularly as intermediates for creating more complex molecules[1][2]. However, the same reactivity that makes it useful also necessitates meticulous disposal procedures to ensure the safety of laboratory personnel and environmental integrity. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste responsibly, building a foundation of safety and trust that extends beyond the product itself.

Core Hazard Analysis and Risk Mitigation

Understanding the chemical's reactivity is paramount to safe handling. The primary hazard associated with N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide stems from the α-bromoacetyl group . This functional group is a powerful alkylating agent and a lachrymator, meaning it can cause severe irritation to the eyes, skin, and respiratory system[3][4]. The electrophilic carbon adjacent to the bromine atom readily reacts with biological nucleophiles, which is the basis for its potential toxicity and irritant effects. The pyridazine core, a nitrogen-containing heterocycle, may produce toxic nitrogen oxides (NOx) upon combustion[5].

Therefore, this compound must be handled with the highest degree of caution.

Table 1: Chemical and Hazard Identification

PropertyValue
IUPAC Name N-[6-(2-bromoacetyl)pyridazin-3-yl]acetamide[1]
CAS Number 1313712-11-6[1]
Molecular Formula C₈H₈BrN₃O₂[2]
Molecular Weight 258.08 g/mol [2]
Primary Hazards Severe skin, eye, and respiratory irritant[3][4]. Potent alkylating agent. Halogenated organic compound.
Mandatory Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedure, the following PPE is non-negotiable and must be worn:

  • Eye Protection : Chemical safety goggles and a full-face shield are essential to protect against splashes and the lachrymatory nature of the compound.

  • Hand Protection : Use chemical-resistant gloves, such as butyl rubber or nitrile, and ensure they are changed frequently, especially after direct contact.

  • Body Protection : A chemical-resistant lab coat or apron must be worn over personal clothing.

  • Footwear : Closed-toe shoes are mandatory in any laboratory setting.

All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[6]. An emergency eyewash station and safety shower must be immediately accessible[6].

Waste Classification and Segregation: The First Line of Defense

Proper segregation of chemical waste is a critical and legally required step in ensuring safe disposal. As a brominated organic molecule, N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide and any materials contaminated with it fall into the category of Halogenated Organic Waste .

It is imperative to keep halogenated waste streams separate from non-halogenated ones[7][8]. Co-mingling these wastes can complicate the disposal process and significantly increases disposal costs, as halogenated waste requires specialized high-temperature incineration with scrubbers to neutralize acidic gases like hydrogen bromide (HBr) formed during combustion[9][10].

Actionable Steps:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Ensure the words "Hazardous Waste" and a description of the contents are clearly marked on the container as soon as the first particle of waste is added[7].

Step-by-Step Disposal and Decontamination Protocols

Two primary scenarios for disposal exist in a laboratory setting: the disposal of the bulk chemical (or its concentrated solutions) and the decontamination of dilute solutions and contaminated labware.

Protocol A: Direct Disposal for Bulk/Concentrated Waste

This protocol is for the disposal of expired reagents, unused solids, or concentrated solutions of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide. The guiding principle here is containment.

Methodology:

  • Container Preparation : Ensure your designated "Halogenated Organic Waste" container is properly labeled and within reach inside the chemical fume hood.

  • Transfer : Carefully transfer the solid chemical or concentrated solution directly into the waste container using appropriate tools (e.g., powder funnel, spatula). Avoid creating dust.

  • Sealing : Securely close the container lid. The lid should remain closed at all times except when waste is being added[7].

  • Storage : Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department for final disposal via incineration[5][11].

Protocol B: Neutralization for Dilute Aqueous Waste and Glassware Decontamination

Due to its high reactivity, leaving residual N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide on glassware or in dilute solutions poses a contact hazard. This protocol uses a carefully controlled hydrolysis reaction to convert the reactive α-bromoacetyl group into a less hazardous, water-soluble salt, making it safer for temporary storage before final disposal[6]. This procedure reduces the immediate hazard but does not render the waste safe for drain disposal.

Materials:

  • Sodium bicarbonate (NaHCO₃)

  • Large beaker (at least 10 times the volume of the waste solution)

  • Stir bar and stir plate

  • Ice bath

Methodology:

  • Prepare Neutralizing Solution : In a large beaker inside a chemical fume hood, prepare a 5-10% (w/v) solution of sodium bicarbonate in water. For every 1 volume of waste to be neutralized, prepare at least 20 volumes of bicarbonate solution[6].

  • Cool the Solution : Place the beaker in an ice bath and allow the solution to cool to below 15°C. This is crucial to control the rate of the exothermic hydrolysis reaction.

  • Controlled Addition : Begin stirring the cold bicarbonate solution. Slowly and carefully add the dilute waste solution or glassware rinsate containing N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide dropwise.

    • Causality : The slow addition to a large volume of cooled, stirring base ensures that the heat generated is safely dissipated and prevents a runaway reaction. The bicarbonate neutralizes the hydrobromic acid (HBr) produced during hydrolysis, driving the reaction to completion.

  • Reaction Time : Once the addition is complete, allow the mixture to stir for at least 2 hours (or overnight) to ensure the complete destruction of the reactive electrophile.

  • Final Disposal : Transfer the neutralized aqueous solution to a designated container labeled "Aqueous Halogenated Hazardous Waste." This waste must still be disposed of professionally by your institution's EHS office.

  • Glassware Decontamination : For contaminated glassware, rinse it multiple times with a small amount of the bicarbonate solution as described above. Collect these rinses as aqueous halogenated waste. Only after this decontamination procedure should the glassware be cleaned using standard methods.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate if necessary. Do not attempt to clean a large spill alone. Contact your institution's EHS emergency line.

  • Secure the Area : If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood).

  • Containment : Do not use water on a spill of the solid material, as this can create a more hazardous solution[6][12]. Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.

  • Collection : Carefully sweep or scoop the absorbed material using non-sparking tools into a clearly labeled, sealed container for hazardous waste disposal[3].

  • Decontamination : Wipe the spill area with a cloth soaked in a 5-10% sodium bicarbonate solution, followed by a final rinse with water if appropriate for the surface. All cleaning materials must be disposed of as halogenated hazardous waste[6].

Visualization: Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper management of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide waste streams.

G Disposal Workflow for N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide cluster_0 Waste Characterization cluster_1 Action Protocol cluster_2 Final Waste Stream Start Identify Waste Type Bulk Bulk Solid or Concentrated Solution Start->Bulk Dilute Dilute Aqueous Waste or Contaminated Glassware Start->Dilute Spill Accidental Spill Start->Spill ProtoA Protocol A: Direct Disposal Bulk->ProtoA ProtoB Protocol B: Neutralization & Decontamination Dilute->ProtoB Emergency Emergency Spill Procedure Spill->Emergency WasteSolid Collect in Labeled 'Halogenated Organic Waste' Container ProtoA->WasteSolid WasteLiquid Collect in Labeled 'Aqueous Halogenated Waste' Container ProtoB->WasteLiquid Emergency->WasteSolid End Arrange for EHS Pickup (Incineration) WasteSolid->End WasteLiquid->End

Caption: Disposal decision workflow for N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide.

References

  • BenchChem. (2025).
  • Sigma-Aldrich. (2025).
  • Environment, Health and Safety, University of Colorado Boulder. Organic Solvents Disposal.
  • U.S. Environmental Protection Agency.
  • Bucknell University.
  • AK Scientific, Inc.
  • SynHet. N-[6-(2-Bromo-acetyl)-pyridazin-3-yl]-acetamide.
  • Santa Cruz Biotechnology.
  • Diverse Waste Solutions.
  • MedchemExpress.com. (2025).
  • Fisher Scientific. (2010).
  • ChemicalBook.
  • AiFChem. N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide.
  • U.S. Department of Health and Human Services. (1989). Production, Import, Use, and Disposal of Pyridine.

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Personal protective equipment for handling N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the integration of highly reactive covalent probes into drug discovery workflows, I approach laboratory safety not as a set of arbitrary rules, but as a discipline of applied physical chemistry.

When handling N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide , you are working with a bifunctional molecule. While the pyridazine core dictates its biological targeting, the bromoacetyl moiety is a potent, irreversible electrophile. It is designed to undergo rapid SN​2 displacement by nucleophiles—such as cysteine residues in proteins or DNA bases. This exact mechanism that makes it a valuable covalent inhibitor also makes it a dangerous alkylating agent capable of causing severe skin burns, mucosal damage, and potential genotoxicity[1].

To build a truly secure operational environment, we must design protocols where safety is mechanistically guaranteed and self-validating.

I. Mechanistic Hazard Profile & PPE Specifications

The primary threat vector of bromoacetamides is dermal and respiratory exposure to aerosolized dust during weighing, which can lead to immediate tissue alkylation and respiratory tract burns[1]. Standard laboratory PPE is insufficient for potent alkylating agents; we must adopt USP <800> oncology-grade standards[2].

Table 1: Quantitative PPE Specifications and Mechanistic Causality

PPE ComponentSpecification / MaterialQuantitative StandardCausality / Rationale
Hand Protection Double Nitrile Gloves>240 min breakthrough time (ASTM D6978)Prevents dermal alkylation. Double layers mitigate micro-tears and pinhole defects common in single-glove use[2].
Body Protection Polyolefin Impervious Gown<27 min breakthrough (Carmustine baseline)Shields the torso from cytotoxic splashes. Polyolefin allows for safe, fume-free incineration during disposal[2].
Eye Protection ANSI Z87.1 Safety Goggles100% ocular sealPrevents severe eye damage and mucosal absorption of aerosols. Standard safety glasses leave peripheral gaps[1].
Respiratory N95 / P100 Particulate Mask>95% filtration efficiencyFilters aerosolized crystalline dust. Mandatory if weighing occurs outside a fully enclosed balance draft shield.

II. Operational Workflows: A Self-Validating System

Every step in handling this compound must include a built-in validation check to confirm the integrity of the safety measure.

Protocol A: Safe Weighing and Reagent Preparation

Static electricity is the enemy of powdered electrophiles. Static repulsion can cause the bromoacetamide powder to aerosolize, bypassing local exhaust ventilation.

  • Environmental Setup : Purge the chemical fume hood of unnecessary clutter to ensure laminar airflow.

  • The "Shingle Effect" Donning : Don the inner nitrile glove, put on the impervious gown, and stretch the outer nitrile glove over the gown's cuff.

    • Causality: This under-and-over technique ensures that any hazardous liquid splashes flow over the exterior of the PPE rather than pooling and wicking into the vulnerable cuff interface[2].

  • De-static Weighing : Pass an anti-static gun (Zerostat) over a disposable, conductive weighing boat before transferring the powder.

  • In-Situ Dissolution : Dissolve the compound in a compatible anhydrous solvent (e.g., DMSO or DMF) directly within the hood before transporting it to the bench.

  • Self-Validation Check : Observe the analytical balance readout. If the measurement fluctuates, turbulent air or static charge is actively aerosolizing the compound. Lower the fume hood sash and re-apply the anti-static treatment until the readout stabilizes within 3 seconds.

Protocol B: Chemical Spill and Quenching Protocol

If a spill occurs, physical wiping is dangerous because it spreads the unreacted electrophile. We must chemically disarm the threat using nucleophilic substitution.

  • Evacuation & Assessment : For spills >50 mg or >5 mL outside the hood, immediately evacuate the area to allow aerosols to settle[3].

  • Containment : Surround the spill with absorbent pads to prevent lateral spread[4].

  • Chemical Neutralization : Flood the spill area with a 10% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) solution.

    • Causality: Thiosulfate provides a highly nucleophilic sulfur atom that rapidly attacks the alpha-carbon of the bromoacetyl group. This displaces the bromide ion, converting the toxic alkylating agent into a harmless, water-soluble Bunte salt.

  • Decontamination : After 15 minutes of reaction time, wipe the area with an alkaline detergent (e.g., Virusolve), followed by a soap and water rinse[4].

  • Self-Validation Check : Swab the decontaminated area and apply a drop of 4-(4-nitrobenzyl)pyridine (NBP) reagent. Heat gently. If the swab turns blue/purple, active alkylating agents remain. A lack of color change chemically validates that the area is safe and fully quenched.

III. Visualizing the Safety Architecture

The following diagram maps the logical progression from hazard identification to final disposal, ensuring no operational dead-ends.

HandlingWorkflow A Hazard Identification: Electrophilic Bromoacetamide B Engineering Controls: Chemical Fume Hood (>100 fpm) A->B C Don USP <800> Compliant PPE (Double Gloves, Impervious Gown) B->C D Primary Operation: Weighing & Dissolution C->D E In-Situ Quenching: Add 10% Sodium Thiosulfate D->E F Waste Segregation: Dispose as Cytotoxic Waste E->F

Fig 1. End-to-end operational and safety workflow for handling bromoacetamide alkylating agents.

References

  • Safety Data Sheet - 2-Bromoacetamide. Angene Chemical. Available at: [Link]

  • Diazomethane | Division of Research Safety. University of Illinois. Available at:[Link]

  • Standard Operating Procedure for Busulfan (Myleran) in Animals. Tel Aviv University. Available at:[Link]

  • USP 800 Oncology PPE Requirements & Guidelines. Medtecs Business Solutions. Available at: [Link]

Sources

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